2-Chloro-4-(piperidin-1-ylmethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXHPOYGAGSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431843 | |
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146270-01-1 | |
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a key heterocyclic intermediate, primarily recognized for its critical role in the synthesis of Lafutidine, a second-generation histamine H₂ receptor antagonist. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its biological significance through the pharmacological profile of its major derivative, Lafutidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development, offering detailed experimental methodologies and visual representations of synthetic and biological pathways to facilitate further research and application.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂ | ChemBK[1] |
| Molar Mass | 210.7 g/mol | ChemBK[1] |
| Boiling Point | 303.8 ± 27.0 °C (Predicted) | ChemBK[1] |
| Density | 1.164 g/cm³ (Predicted) | ChemBK[1] |
| Flash Point | 137.527 °C (Predicted) | ChemBK[1] |
| Refractive Index | 1.563 (Predicted) | ChemBK[1] |
| Storage Temperature | 2-8°C | ChemBK[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a common route starting from 2-amino-4-methylpyridine.[2] The following experimental protocol is adapted from established patent literature.
Synthesis Workflow
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine
-
In a suitable reaction vessel, under freezing conditions (ice-salt bath), a solution of 2-amino-4-methylpyridine in a strong acid (e.g., concentrated hydrochloric acid) is prepared.
-
An aqueous solution of a nitrite salt (e.g., sodium nitrite) is added dropwise to the reaction mixture. The molar ratio of nitrite to 2-amino-4-picoline is typically between 1:1 and 3:1.
-
The reaction mixture is then warmed to 70-100°C for 15-30 minutes.
-
After cooling, the pH is adjusted to 6.0-8.0, and the mixture is heated to 60°C.
-
The product is extracted with ethyl acetate, and the organic layers are combined and recrystallized to yield a white solid intermediate.
-
To the isolated solid, phosphorus oxychloride (POCl₃) is added, with a molar ratio of POCl₃ to the starting 2-amino-4-methylpyridine between 1:3 and 3:1.
-
The mixture is heated to 80-110°C and refluxed for 5-15 hours with stirring.
-
After cooling, the reaction is carefully quenched with cold water and ammonia, maintaining the temperature between 20-35°C. The pH is adjusted to 10.0-11.5 with ammonia water.
-
The product, 2-chloro-4-methylpyridine, is obtained by vacuum distillation.
Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a condenser with an HCl trap, dissolve 127 g (1 mol) of 2-chloro-4-methylpyridine in 300 mL of carbon tetrachloride (CCl₄).[3]
-
Heat the solution to 80°C under an inert atmosphere.[3]
-
Slowly add 135 g (1 mol) of sulfuryl chloride (SO₂Cl₂). During the addition, add a radical initiator such as azobisisobutyronitrile (AIBN) (0.32 g, 0.002 mol) in portions.[3]
-
Maintain the reaction for 3 hours under stirring.[3]
-
After cooling, adjust the pH to >7.0 with a saturated sodium bicarbonate solution.[3]
-
Wash the organic layer, and remove the solvent by vacuum distillation to obtain 2-chloro-4-(chloromethyl)pyridine.[3]
Step 3: Synthesis of this compound
-
In a round-bottom flask, combine 162 g (1 mol) of 2-chloro-4-(chloromethyl)pyridine, 69 g (0.5 mol) of potassium carbonate (K₂CO₃), and 85 g (1 mol) of piperidine in 500 mL of dimethylformamide (DMF).[3]
-
Heat the mixture to 80°C and maintain under reflux for 6 hours.[3]
-
After cooling to room temperature, add 40 mL of water.
-
Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product three times with equal volumes of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and evaporate the solvent to yield this compound as a light yellow oily liquid.[3]
Biological Significance and Mechanism of Action
This compound is a crucial building block for the synthesis of Lafutidine, a second-generation H₂ receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders. The biological activity of Lafutidine provides insight into the potential applications of its precursors.
Lafutidine's primary mechanism of action is the selective blockade of histamine H₂ receptors on gastric parietal cells, which inhibits gastric acid secretion.[4] However, it also exhibits gastroprotective effects through mechanisms independent of H₂ receptor antagonism. These include the activation of calcitonin gene-related peptide (CGRP), leading to the stimulation of nitric oxide (NO) production and regulation of gastric mucosal blood flow.[4] Lafutidine also increases the production of gastric mucin, a key component of the mucosal barrier.
Signaling Pathway of Lafutidine's Action
Key Experimental Protocols
The following protocols are fundamental for characterizing compounds that interact with the histamine H₂ receptor and for evaluating their gastroprotective effects.
Histamine H₂ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H₂ receptor using a radiolabeled ligand.
Materials:
-
HEK293T cells stably expressing the human histamine H₂ receptor
-
Radioligand: [³H]-tiotidine
-
Unlabeled Ligands: Test compound, positive control (e.g., Famotidine), and a high-concentration unlabeled ligand for non-specific binding determination
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
BCA Protein Assay Kit
Procedure:
-
Membrane Preparation:
-
Harvest cultured HEK293T cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer, determine the protein concentration using a BCA assay, and store at -80°C in aliquots.
-
-
Binding Assay:
-
Thaw the membrane aliquots on ice and dilute in ice-cold Assay Buffer to a final concentration of 20-40 µg of protein per well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-tiotidine (at a final concentration near its Kd), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled tiotidine (e.g., 10 µM), 50 µL of [³H]-tiotidine, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: 50 µL of each concentration of the test compound or positive control, 50 µL of [³H]-tiotidine, and 100 µL of the diluted membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Measurement of Gastric Mucosal Blood Flow
Laser Doppler flowmetry is a common technique to measure gastric mucosal blood flow.
Materials:
-
Anesthetized animal model (e.g., rat)
-
Laser Doppler flowmeter with a probe
-
Data acquisition system
Procedure:
-
Anesthetize the animal according to approved protocols.
-
Perform a laparotomy to expose the stomach.
-
Gently place the Laser Doppler probe on the surface of the gastric mucosa.
-
Allow the signal to stabilize and record the baseline blood flow.
-
Administer the test compound and continue to record the blood flow for the desired duration.
-
Analyze the change in blood flow relative to the baseline.
Quantification of Gastric Mucin Production
This protocol outlines a method for quantifying gastric mucin.
Materials:
-
Animal model (e.g., rat)
-
Alcian blue dye solution
-
Sucrose solution
-
Magnesium chloride solution
-
Spectrophotometer
Procedure:
-
After treatment with the test compound, euthanize the animal and excise the stomach.
-
Open the stomach along the greater curvature and rinse gently with saline.
-
Incubate the stomach in Alcian blue solution to stain the mucus.
-
Rinse the stomach with a sucrose solution to remove unbound dye.
-
Transfer the stomach to a magnesium chloride solution to extract the bound dye.
-
Measure the absorbance of the magnesium chloride solution at a specific wavelength (e.g., 605 nm) using a spectrophotometer.
-
Quantify the amount of mucin by comparing the absorbance to a standard curve.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Lafutidine. Understanding its synthesis and the biological activities of its derivatives is crucial for the development of new therapeutic agents. The detailed protocols and pathways presented in this guide offer a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic potential of this and related compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the H2 receptor antagonist, Lafutidine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics. The guide presents available quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations to illustrate its synthetic pathway and biological relevance.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the chloro-substituted pyridine ring and the piperidin-1-ylmethyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Notably, it serves as a crucial precursor in the industrial synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[2] Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs).
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂ | [3] |
| Molecular Weight | 210.7 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [3] |
| Flash Point | 137.5 ± 23.7 °C (Predicted) | [3] |
| Density | 1.164 g/cm³ | [3] |
| Refractive Index | 1.563 | [3] |
Table 2: Chemical and Pharmacokinetic-related Properties
| Property | Value | Source |
| pKa | 7.11 ± 0.10 (Predicted) | N/A |
| XLogP3 | 1.93 (Predicted) | [3] |
| Vapor Pressure | 0.001 mmHg at 25°C (Predicted) | [3] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, acetic acid) | [4] |
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of key physicochemical properties. These are generalized protocols and may require optimization for the specific compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid can be determined using a capillary method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed within the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid re-enters the capillary, is recorded as the boiling point.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.
Determination of Solubility
The solubility of this compound in a specific solvent can be determined by adding an excess amount of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP), a measure of lipophilicity, is typically determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached. The concentration of the compound in each phase is then measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Biological Relevance
Synthetic Pathway
This compound is synthesized through a multi-step process. A common method involves the reaction of 2-chloro-4-chloromethylpyridine with piperidine in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF).[2]
Role in Drug Synthesis and Biological Activity
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lafutidine.[2] Lafutidine functions as a histamine H2 receptor antagonist, which inhibits the production of gastric acid. This mechanism of action is crucial for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of Lafutidine involves the coupling of this compound with other molecular fragments to yield the final active pharmaceutical ingredient. While this compound itself is not the active component, its structural integrity and purity are critical for the efficacy and safety of the final drug product. The compound is also explored as a building block for other potential therapeutic agents due to its favorable chemical properties.[1]
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its utility in the synthesis of Lafutidine underscores its significance in the pharmaceutical industry. This guide provides a foundational understanding of its properties and synthetic context, which is essential for researchers and developers working with this compound and its derivatives. Further experimental validation of its predicted properties would be beneficial for the scientific community.
References
2-Chloro-4-(piperidin-1-ylmethyl)pyridine molecular structure and formula
An In-depth Technical Guide on 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details a known synthetic protocol for the compound and discusses its role as a key intermediate in the pharmaceutical industry.
Molecular Structure and Formula
This compound is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-1-ylmethyl group at the 4-position. The piperidin-1-ylmethyl group is composed of a methylene bridge (-CH2-) connecting the pyridine ring to the nitrogen atom of a piperidine ring.
Molecular Formula: C₁₁H₁₅ClN₂[1][2][3][4]
The molecular structure is visualized in the diagram below, which illustrates the arrangement of the pyridine and piperidine rings connected by a methylene linker, along with the chloro substituent.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 146270-01-1 | [1][2][4] |
| Molecular Weight | 210.7 g/mol | [1][2][4] |
| Exact Mass | 210.092377 | [1][4] |
| Density | 1.164 g/cm³ | [1][4] |
| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [1][4] |
| Flash Point | 137.5 ± 23.7 °C | [1][4] |
| Refractive Index | 1.563 | [1][4] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1][4] |
| pKa | 7.11 ± 0.10 (Predicted) | |
| XLogP3 | 1.93 | [1] |
Experimental Protocols: Synthesis
A detailed three-step synthesis method for this compound has been described.[1] This process involves the conversion of 2-amino-4-methylpyridine to the target compound via two key intermediates.
Step 1: Synthesis of 2-Chloro-4-methylpyridine
-
Reaction: An aqueous solution of a nitrite (e.g., sodium nitrite or potassium nitrite) is added dropwise to a solution of 2-amino-4-methylpyridine in a strong acid (e.g., concentrated sulfuric acid, hydrochloric acid, or nitric acid).
-
Intermediate Formation: This reaction yields a white solid product.
-
Chlorination: The resulting solid is treated with phosphorus oxychloride (POCl₃) to produce 2-chloro-4-methylpyridine.
Step 2: Synthesis of 2-Chloro-4-chloromethylpyridine
-
Chlorination: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the 2-chloro-4-methylpyridine obtained in the previous step.
-
Initiation: A free radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is added in batches during the addition of SO₂Cl₂.
-
Purification: The product, 2-chloro-4-chloromethylpyridine, is obtained by distillation under reduced pressure.
Step 3: Synthesis of this compound
-
Condensation: 2-chloro-4-chloromethylpyridine is condensed with piperidine in a solvent such as dimethylformamide (DMF), with potassium carbonate (K₂CO₃) acting as a base.[1]
-
Reaction Conditions: The reaction mixture is heated to 80°C and refluxed for 6 hours.[1]
-
Work-up: After cooling, water is added, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product as a light yellow oily liquid.[1]
The overall workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of Lafutidine, a second-generation H₂ receptor antagonist used for treating gastric ulcers and other related conditions.[1][5] Its structural motifs, the substituted pyridine and piperidine rings, are common in a variety of biologically active molecules.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its role as a precursor to pharmacologically active compounds underscores its importance. The logical relationship of its use in the synthesis of a final drug product is illustrated below.
Caption: Role as an intermediate in drug manufacturing.
The broader class of pyridine and piperidine derivatives has been investigated for various biological activities, including antimicrobial and antimycobacterial properties.[6][7][8] This suggests a potential for this compound and its analogues in the discovery of new therapeutic agents.
References
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. veeprho.com [veeprho.com]
- 6. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Piperidine-Linked Pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of piperidine and pyridine rings in a single molecular framework has given rise to a class of compounds with significant and diverse biological activities. These analogues have garnered considerable attention in medicinal chemistry due to their potential as therapeutic agents across a spectrum of diseases, including cancer, viral infections, neurodegenerative disorders, and microbial infections. This technical guide provides an in-depth overview of the biological activities of piperidine-linked pyridine analogues, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of various piperidine-linked pyridine analogues has been quantified across several studies. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency in different biological contexts.
Anticancer Activity
Piperidine-pyridine analogues have demonstrated significant cytotoxic effects against various cancer cell lines. Their activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound Class | Cell Line | Activity Type | Value | Reference |
| Piperidine-Dihydropyridine Hybrids | A-549 (Lung Cancer) | IC50 | 15.94 - 48.04 µM | [1] |
| MCF-7 (Breast Cancer) | IC50 | 24.68 - 59.12 µM | [1] | |
| Piperidine Derivatives | PC-3 (Prostate Cancer) | GI50 | 6.3 - 25 µg/mL | [2] |
| 786-0 (Renal Cancer) | GI50 | < 25 µg/mL | [2] | |
| NCI/ADR-RES (Ovarian Cancer) | GI50 | 17.5 - 23.3 µg/mL | [2] | |
| Pyridine-Urea Derivatives | HepG2 (Liver Cancer) | IC50 | 4.25 µM | [3] |
| MCF-7 (Breast Cancer) | IC50 | 6.08 µM | [3] | |
| N-Arylpiperidine-3-carboxamides | A375 (Melanoma) | IC50 | 0.88 µM | [4] |
| EC50 (Senescence) | 1.24 µM | [4] | ||
| Pyridine and Pyrazolyl Pyridine Conjugates | HepG2 (Liver Cancer) | IC50 | 0.18 µM | [5] |
| MCF-7 (Breast Cancer) | IC50 | 0.34 µM | [5] |
Anti-HIV Activity
A significant area of investigation for these analogues has been their potent inhibitory activity against the Human Immunodeficiency Virus (HIV), primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
| Compound | Strain | Activity Type | Value | Selectivity Index (SI) | Reference |
| BD-c1 | Wild-Type HIV-1 | EC50 | 10 nM | ≥14,126 | [6] |
| BD-e2 | Wild-Type HIV-1 | EC50 | 5.1 nM | - | [6] |
| Etravirine (Reference) | Wild-Type HIV-1 | EC50 | 2.2 nM | 12,884 | [6] |
| Compound 6b3 | Wild-Type HIV-1 | EC50 | 4.61 nM | 5945 | [7] |
| FZJ13 | HIV-1 | - | Comparable to 3TC | - | [8] |
Acetylcholinesterase (AChE) Inhibitory Activity
Certain piperidine-pyridine analogues have been explored as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.
| Compound Class | Enzyme Source | Activity Type | Value | Reference |
| N-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase | IC50 | 0.56 nM | |
| Carbamate Derivative 8 | Human AChE | IC50 | 0.153 µM | [9] |
| Carbamate Derivative 11 | Human BuChE | IC50 | 0.828 µM | [9] |
| Semi-synthetic Analogue 7 | Rat Brain AChE | IC50 | 7.32 µM | [10] |
| Semi-synthetic Analogue 9 | Rat Brain AChE | IC50 | 15.1 µM | [10] |
| Phenoxyethyl Piperidine 5c | eeAChE | IC50 | 0.5 µM | [11] |
| N-(2-(piperidine-1-yl)ethyl)benzamide 5d | Acetylcholinesterase | IC50 | 13 nM | [12] |
Antimicrobial Activity
The broad-spectrum antimicrobial potential of piperidine-pyridine derivatives has also been documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Class | Microorganism | Activity Type | Value | Reference |
| Piperidine/Pyrrolidine Substituted Halogenobenzenes | S. aureus, C. albicans | MIC | 32 - 128 µg/mL | [13] |
| Gram-negative bacteria | MIC | >128 µg/mL | [13] | |
| N-alkylated Pyridine Salts | S. aureus, E. coli | MIC | 55 - 56% inhibition at 100 µg/mL | [14] |
| Aminopyridine Acetamides | E. coli, P. mirabilis | MIC | 12.5 µg/mL | [15] |
| Piperidine Derivatives | Various Bacteria | MIC | 0.75 - 1.5 mg/mL | [16] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of piperidine-linked pyridine analogues are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. Several piperidine-containing compounds have been identified as inhibitors of this pathway.
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine-pyridine analogues.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Certain imidazo[1,2-a]pyridine derivatives, which incorporate a piperidine moiety, have been shown to inhibit STAT3 signaling.[17]
Caption: STAT3 signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The evaluation of the biological activity of piperidine-linked pyridine analogues involves a range of standardized experimental protocols. This section details the methodologies for key assays cited in the literature.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-pyridine analogues and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-HIV Activity Assay (NNRTI)
The anti-HIV activity of non-nucleoside reverse transcriptase inhibitors is typically evaluated in cell-based assays that measure the inhibition of viral replication.
Principle: This assay quantifies the ability of a compound to protect cells from HIV-induced cytopathic effects.
Protocol:
-
Cell Culture: Use a suitable cell line, such as MT-4 cells, which are susceptible to HIV infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Infection: Infect the cells with a known amount of HIV-1 (e.g., strain IIIB) in the presence of the test compounds.
-
Incubation: Incubate the infected cells for 4-5 days.
-
Viability Assessment: Assess cell viability using a method such as the MTT assay described above.
-
Data Analysis: Calculate the EC50 (50% effective concentration), which is the concentration of the compound that protects 50% of the cells from viral-induced death. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric assay to measure cholinesterase activity.
Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test inhibitor solutions at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the buffer, acetylcholinesterase enzyme solution, and the test inhibitor. Pre-incubate for a defined period.
-
Initiation of Reaction: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the piperidine-pyridine analogues in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.
Experimental Workflow Visualization
The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing enzyme inhibitors, a common application for novel compound libraries such as piperidine-linked pyridine analogues.
Caption: High-throughput screening workflow for enzyme inhibitors.
This technical guide provides a comprehensive, though not exhaustive, overview of the biological activities of piperidine-linked pyridine analogues. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
In-Depth Technical Guide: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
CAS Number: 146270-01-1
A comprehensive overview for researchers, scientists, and drug development professionals
This technical whitepaper provides a detailed analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological relevance.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with a piperidinomethyl group at the 4-position and a chlorine atom at the 2-position. It is a colorless to pale yellow liquid under standard conditions and is soluble in most organic solvents such as ethanol, ether, and acetic acid.[1]
The key physicochemical data for this compound (CAS: 146270-01-1) are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂ | [2][3] |
| Molecular Weight | 210.7 g/mol | [2][3] |
| Exact Mass | 210.092377 u | [2] |
| Density | 1.164 g/cm³ (Predicted) | [2] |
| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [2] |
| Flash Point | 137.5 ± 23.7 °C | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
| Refractive Index | 1.563 (Predicted) | [2] |
| Polar Surface Area (PSA) | 16.1 Ų | [2] |
| logP (XLogP3) | 1.93 | [2] |
| InChI Key | FCGXHPOYGAGSIQ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)Cl |
This compound is also available in salt forms, including the fumarate (CAS: 406484-55-7) and oxalate (CAS: 406484-56-8) salts, which may have different physical properties.[4][5]
Experimental Protocols: Synthesis
The synthesis of this compound is a multi-step process. A common and efficient method involves the chlorination of 4-methylpyridine, followed by a reaction with piperidine.[6] The following is a detailed experimental protocol based on established synthesis routes.
Synthesis Workflow
Step 1: Synthesis of 2-Chloro-4-methylpyridine
-
To a solution of 2-amino-4-methylpyridine in a suitable acid (e.g., concentrated hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at a controlled temperature.
-
The resulting intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.[6]
Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
2-Chloro-4-methylpyridine is dissolved in an appropriate solvent.
-
Sulfuryl chloride (SO₂Cl₂) is added dropwise to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), is added portion-wise during the addition of sulfuryl chloride.
-
The product, 2-chloro-4-(chloromethyl)pyridine, is isolated by distillation under reduced pressure.[6]
Step 3: Synthesis of this compound
-
2-Chloro-4-(chloromethyl)pyridine, piperidine, and potassium carbonate (as a base) are dissolved in N,N-dimethylformamide (DMF).
-
The reaction mixture is heated and stirred for several hours.
-
After completion of the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and the solvent is evaporated to yield this compound as a light yellow oily liquid.[6]
Biological Relevance and Applications
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lafutidine.[6] Lafutidine is a second-generation histamine H₂ receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[7]
Role in Lafutidine Synthesis
While the direct biological activity of this compound is not extensively documented, its chemical structure, containing a substituted pyridine and a piperidine moiety, is a common scaffold in a variety of biologically active molecules. Compounds with similar structural features have been investigated for a range of therapeutic applications, including as antimicrobials and for their effects on the central nervous system.[8]
General research indicates that compounds containing the this compound scaffold may be of interest for their potential interactions with various receptors and enzymes.[4] However, specific targets and mechanisms of action for this particular intermediate have not been fully elucidated in publicly available literature. Its primary application remains as a building block in the synthesis of more complex and biologically active molecules, most notably Lafutidine.[4]
Spectral Data
-
¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the methylene bridge connecting the two.
-
¹³C NMR: The spectrum would display distinct peaks for each of the 11 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching of the piperidine and methylene bridge.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.7 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Researchers requiring definitive spectral data for this compound should refer to commercial supplier documentation or perform their own analytical characterization.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through a multi-step process, and its primary application lies in the pharmaceutical industry as a crucial precursor for the histamine H₂ receptor antagonist, Lafutidine. While its own biological activity is not extensively studied, its structural motifs are present in a wide range of bioactive compounds, suggesting potential for further investigation in drug discovery programs. This guide provides a solid foundation for researchers and drug development professionals working with this important molecule.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]
- 4. Buy this compound fumarate | 406484-55-7 [smolecule.com]
- 5. 406484-56-8,2-Chloro-4-(1-piperidinylmethyl)pyridine Ethanedioate for Lafutidine China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 7. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
This guide provides a detailed analysis of the spectroscopic data for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅ClN₂
-
Molecular Weight: 210.7 g/mol
-
CAS Number: 146270-01-1
**2. Synthesis Overview
This compound is typically synthesized through the condensation of 2-chloro-4-chloromethylpyridine with piperidine. This reaction is often carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate to neutralize the hydrogen chloride byproduct.
An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its synthesis, chemical properties, and its utility in the construction of pharmacologically active molecules, supported by experimental protocols, quantitative data, and pathway visualizations.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive chlorine atom at the 2-position of the pyridine ring and a piperidin-1-ylmethyl substituent at the 4-position, makes it an attractive starting material for the introduction of diverse functionalities. This building block is particularly notable for its role in the synthesis of the anti-ulcer drug Lafutidine, a second-generation histamine H₂ receptor antagonist.[1] Beyond this, its chemical handles allow for its incorporation into novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 146270-01-1 | [4] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [4] |
| Molecular Weight | 210.7 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [4] |
| Density | 1.164 g/cm³ (Predicted) | [4] |
| Flash Point | 137.5 ± 23.7 °C | [4] |
| Refractive Index | 1.563 (Predicted) | [4] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, with a common route starting from 2-amino-4-methylpyridine.[1]
Synthetic Scheme
A representative synthetic workflow for the preparation of this compound is outlined below.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature.[1]
Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine
-
To a solution of 2-amino-4-methylpyridine in an appropriate acid (e.g., concentrated HCl), an aqueous solution of sodium nitrite is added dropwise at a controlled temperature to form the diazonium salt, which is then converted to 2-hydroxy-4-methylpyridine.
-
The resulting 2-hydroxy-4-methylpyridine is treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.
Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
To a solution of 2-chloro-4-methylpyridine, sulfuryl chloride (SO₂Cl₂) is added dropwise.
-
A free radical initiator (e.g., AIBN or benzoyl peroxide) is added in portions during the addition of SO₂Cl₂.
-
The reaction mixture is worked up and the product, 2-chloro-4-(chloromethyl)pyridine, is purified by distillation under reduced pressure.
Step 3: Synthesis of this compound
-
In a round-bottom flask, 2-chloro-4-(chloromethyl)pyridine (1.0 mol, 162 g), potassium carbonate (1.0 mol, 138 g), and piperidine (1.0 mol, 85 g) are dissolved in 600 mL of N,N-dimethylformamide (DMF).
-
The mixture is heated to 80 °C and refluxed for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and 40 mL of water is added.
-
The pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a light yellow oily liquid.
Yield: A total yield of over 32% for the three-step synthesis has been reported, with the final condensation step achieving a yield of approximately 90%.[1]
Chemical Reactivity and Applications in Synthesis
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it a key site for molecular diversification. This reactivity is commonly exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active compounds.
Representative Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Representative Yields for Suzuki Coupling of 2-Chloropyridine Derivatives:
| Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane | 89 | [5][6] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane | 75 | [5][6] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane | 68 | [5][6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Representative Experimental Protocol:
-
In a glovebox, a reaction tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).
-
A solvent such as toluene is added, and the tube is sealed.
-
The reaction mixture is heated to the required temperature for several hours.
-
After cooling, the mixture is diluted with a suitable solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by chromatography to afford the desired 2-aminopyridine derivative.
Representative Yields for Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives:
| Amine | Catalyst System | Base | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 85 | [7] |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 92 | [8] |
| Pyrrolidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 78 | [8] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold for the development of novel therapeutic agents. Its primary application is in the synthesis of Lafutidine, but its utility extends to the generation of compounds with diverse biological activities.
Lafutidine: A Histamine H₂ Receptor Antagonist
Lafutidine is a second-generation H₂ receptor antagonist used for the treatment of gastric ulcers and other acid-related disorders.[9] It functions by blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[10] Additionally, Lafutidine exhibits gastroprotective effects by enhancing mucosal defense mechanisms.[10][11]
Mechanism of Action: Histamine H₂ Receptor Signaling Pathway
Histamine, released from enterochromaffin-like (ECL) cells, binds to H₂ receptors on gastric parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[12] Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins that promote the translocation of the H⁺/K⁺-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in gastric acid secretion. Lafutidine competitively inhibits the binding of histamine to the H₂ receptor, thus blocking this signaling pathway.[10]
Potential Antimicrobial and Anticancer Applications
The pyridine and piperidine moieties are common scaffolds in compounds with a wide range of biological activities.[3] By modifying the 2-position of this compound, novel derivatives with potential antimicrobial and anticancer properties can be synthesized.
Representative Antimicrobial Activity of Substituted Pyridine Derivatives:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine derivatives against various microbial strains, illustrating the potential of this class of compounds.
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivative | E. coli | 0.2 - 1.3 | [13] |
| N-alkylated pyridine salt | S. aureus | 56 | [14] |
| Isonicotinic acid hydrazide derivative | B. subtilis | 2.18 | [14] |
| Pyridine-thiazole hybrid | P. aeruginosa | >100 | [15] |
Representative Anticancer Activity of Substituted Pyridine Derivatives:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyridine-containing compounds against various cancer cell lines, showcasing their cytotoxic potential.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolyl nicotinonitrile derivative | HepG2 (Liver) | 0.18 | [16] |
| Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline | K-562 (Leukemia) | 0.622 | [2][4] |
| Pyridine-thiazole derivative | MCF-7 (Breast) | 4.15 | [16] |
| 1,3,4-Thiadiazole N-glycoside with pyridine moiety | HCT-116 (Colon) | Potent activity reported | [17] |
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its well-defined synthesis and the reactivity of its chloro-substituent enable the efficient construction of diverse molecular libraries. The successful development of Lafutidine underscores the potential of this scaffold in generating clinically relevant therapeutics. Future exploration of derivatives synthesized from this building block, particularly through robust synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, holds significant promise for the discovery of novel agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Lafutidine used for? [synapse.patsnap.com]
- 10. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Substituted Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of substituted pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The versatility of the pyridine scaffold has made it a cornerstone in medicinal chemistry, leading to the development of numerous drugs across various disease areas, particularly in oncology.[1][2] This document details key experimental protocols, presents quantitative biological data, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising field.
I. Synthesis of Substituted Pyridine Derivatives
The synthesis of functionalized pyridines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methodologies.[3]
Experimental Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This protocol outlines an efficient and environmentally friendly one-pot synthesis of fused pyridine derivatives.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Acyl acetonitrile (e.g., Benzoylacetonitrile)
-
Electron-rich amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br)
-
Ethanol
-
Water
-
50 mL flask
-
Stirrer/hotplate
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a dry 50 mL flask, add the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).
-
Stir the reaction mixture at 80°C.
-
Monitor the progress of the reaction using TLC, with a typical reaction time of 4 to 7 hours.
-
Upon completion of the reaction, add 50 mL of water to the flask to precipitate the solid product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the final fused pyridine derivative.[3]
II. Biological Activity of Substituted Pyridine Derivatives
Substituted pyridine derivatives have demonstrated a wide range of pharmacological activities, with anticancer properties being a major focus of research.[4][5] Their mechanisms of action are diverse and include the inhibition of key enzymes like tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2).[4]
Data Presentation: Anticancer Activity of Substituted Pyridine Derivatives
The following tables summarize the in vitro anticancer activity of representative substituted pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [6]
| Compound | R group | IC₅₀ (µM) vs. MCF-7 (48h) |
| 8a | 4-OCH₃ | 3.03 |
| 8b | 4-CH₃ | 4.25 |
| 8c | 4-F | 5.11 |
| 8d | 4-Cl | 6.54 |
| 8e | 4-Br | 0.22 |
| 8g | 3-NO₂ | 7.03 |
| 8i | 2,4-diCl | 4.88 |
| 8j | 3,4-diCl | 10.09 |
| 8k | 3-Cl-4-F | 5.99 |
| 8l | 3-CF₃-4-Cl | 4.12 |
| 8m | 3-CF₃ | 23.02 |
| 8n | 4-I | 1.88 |
| Doxorubicin | - | 1.93 |
Table 2: In Vitro Antiproliferative Activity of Diarylpyridine Derivatives [7]
| Compound | R¹ | R² | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) |
| 10a | H | 2-OCH₃ | >10 | >10 | >10 |
| 10b | H | 3-OCH₃ | 1.23 | 2.54 | 1.87 |
| 10c | H | 4-OCH₃ | 0.89 | 1.56 | 1.23 |
| 10d | H | 2-CH₃ | 2.34 | 3.12 | 2.87 |
| 10e | H | 3-CH₃ | 1.56 | 2.87 | 2.11 |
| 10f | H | 4-CH₃ | 0.98 | 1.87 | 1.45 |
| 10t | 5-indole | H | 0.21 | 0.33 | 0.19 |
| CA-4 | - | - | 0.02 | 0.01 | 0.02 |
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives [6]
| Compound | IC₅₀ (µM) |
| 8b | 5.0 ± 1.91 |
| 8e | 3.93 ± 0.73 |
| Sorafenib | 0.09 ± 0.01 |
III. Key Experimental Protocols for Biological Evaluation
A. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete culture medium
-
Substituted pyridine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the substituted pyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
B. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds (substituted pyridine derivatives)
-
Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)
-
96-well plates
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in the general tubulin buffer on ice.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate tubulin polymerization by adding GTP and glycerol to the reaction mixture and incubating at 37°C.
-
Monitor the increase in absorbance at 340 nm (for turbidity) or the increase in fluorescence (if using a fluorescent reporter) over time using a microplate reader. A decrease in the rate and extent of polymerization indicates inhibition.[8][9]
C. VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (substituted pyridine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 kinase, the substrate, and kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent. A decrease in luminescence indicates inhibition of VEGFR-2 kinase activity.[6][7]
D. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., cold 70% ethanol)
-
Staining solution (containing a DNA-binding dye like Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[10][11]
E. Apoptosis Assay using Annexin V-FITC
This assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence), while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes (red fluorescence). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[3][12][13]
IV. Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by certain classes of substituted pyridine derivatives.
Caption: Mechanism of action of diarylpyridine derivatives as tubulin polymerization inhibitors.
Caption: Mechanism of action of pyridine-urea derivatives as VEGFR-2 inhibitors.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of substituted pyridine derivatives.
Caption: Workflow for the one-pot synthesis of fused pyridine derivatives.
Caption: A typical workflow for the in vitro evaluation of anticancer pyridine derivatives.
References
- 1. protocols.io [protocols.io]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Target Identification for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of target identification strategies for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine derivatives. This scaffold is a versatile building block in medicinal chemistry, with derivatives showing a range of biological activities. Understanding the specific molecular targets of these compounds is crucial for elucidating their mechanisms of action and advancing them through the drug discovery pipeline.
Introduction to this compound Derivatives
The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. Its chemical properties, including the presence of a reactive chloro group and a basic piperidine moiety, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Research has indicated that derivatives of this scaffold exhibit significant biological activity, primarily through interactions with specific receptors and enzymes.[1][2] This has led to their investigation in various therapeutic areas, including oncology and metabolic diseases.
Potential Biological Targets and Mechanisms of Action
Derivatives of this compound have been shown to interact with several important classes of biological targets.
Kinase Inhibition
The 2-chloropyridine scaffold is a recognized feature in many kinase inhibitors.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
One notable example is a series of 2-amino-4-(1-piperidine) pyridine derivatives that have been identified as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, both of which are key drivers in certain cancers.[4]
G-Protein Coupled Receptor (GPCR) Modulation
The piperidine moiety is a common structural motif in ligands that target G-Protein Coupled Receptors (GPCRs).[5] GPCRs are a large family of transmembrane receptors involved in a wide array of physiological processes, making them attractive drug targets.[6][7] A derivative of the core scaffold has been identified as a potent agonist of GPR119, a receptor involved in glucose homeostasis, highlighting its potential for the treatment of type 2 diabetes.[8]
Telomerase Inhibition
The planar aromatic system of the pyridine ring and the potential for G-quadruplex stabilization suggest that derivatives could also target telomerase.[9][10] Telomerase is an enzyme crucial for maintaining telomere length and is a key target in cancer therapy. Small molecules that can stabilize G-quadruplex structures in the telomeric DNA can inhibit telomerase activity.[11]
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro activity of representative 2-amino-4-(1-piperidine) pyridine derivatives against ALK and ROS1 kinases and associated cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Proliferation IC50 (μM) |
| 2e | ALKL1196M (Crizotinib-resistant) | 41.3 | H3122 (ALK-addicted) | 6.27 |
| ROS1G2032R (Crizotinib-resistant) | 104.7 | HCC78 (ROS1-addicted) | 10.71 | |
| Crizotinib | ALKL1196M | ~82.6 | - | - |
| ROS1G2032R | 643.5 | - | - |
Data extracted from Zhang et al., European Journal of Medicinal Chemistry, 2019.[4]
Signaling Pathways
Understanding the signaling pathways modulated by these derivatives is essential for predicting their cellular effects.
ALK Signaling Pathway Inhibition
The diagram above illustrates the canonical ALK signaling pathway. Upon activation, ALK dimerizes and autophosphorylates, leading to the activation of downstream pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK, which ultimately promote cell proliferation and survival. 2-amino-4-(1-piperidine) pyridine derivatives inhibit ALK, thereby blocking these downstream signals.
GPR119 Signaling Pathway Activation
The GPR119 signaling pathway is primarily coupled to the Gs alpha subunit. Agonist binding leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA) and EPAC, which promotes insulin and GLP-1 secretion.
Experimental Protocols for Target Identification
Several experimental approaches can be employed to identify the molecular targets of this compound derivatives.
Affinity Chromatography-Based Target Identification
This is a classic biochemical method to isolate binding partners of a small molecule.
Affinity Chromatography Workflow
Methodology:
-
Immobilization of the Ligand:
-
Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with target binding.
-
Incubate the synthesized derivative with the activated resin according to the manufacturer's protocol to achieve covalent immobilization.
-
Wash the resin extensively to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line known to be sensitive to the compound) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.
-
-
Affinity Purification:
-
Incubate the cell lysate with the ligand-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an unconjugated "mock" resin.
-
Load the resin-lysate slurry into a chromatography column.
-
Wash the column extensively with lysis buffer to remove proteins that do not specifically bind to the ligand.
-
-
Elution and Analysis:
-
Elute the specifically bound proteins from the resin. This can be achieved by:
-
Competition with a high concentration of the free (non-immobilized) this compound derivative.
-
Changing the pH or ionic strength of the buffer to disrupt the binding interaction.
-
Using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
-
-
Separate the eluted proteins by one-dimensional SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie blue staining.
-
Excise protein bands that are present in the ligand elution but absent or significantly reduced in the control elution.
-
Identify the proteins by in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS).
-
Photo-Affinity Labeling
This technique uses a photo-reactive derivative of the small molecule to form a covalent bond with its target protein upon UV irradiation.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin or an alkyne for click chemistry).
-
-
Labeling and Enrichment:
-
Incubate the photo-affinity probe with live cells or a cell lysate.
-
Irradiate the sample with UV light to induce covalent cross-linking of the probe to its binding partners.
-
Lyse the cells (if labeled in live cells).
-
Enrich the biotinylated proteins using streptavidin beads or perform a click reaction with an azide-tagged reporter molecule for subsequent enrichment.
-
-
Identification:
-
Elute the captured proteins and identify them by mass spectrometry.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The identification of specific molecular targets is a critical step in this process. This guide has outlined the known and potential biological targets of these derivatives, provided quantitative data for a series of kinase inhibitors, and detailed experimental protocols for target identification. A systematic approach combining chemical synthesis, biochemical assays, and proteomic techniques will be essential for fully elucidating the therapeutic potential of this versatile class of compounds.
References
- 1. Buy this compound oxalate | 406484-56-8 [smolecule.com]
- 2. Buy this compound fumarate | 406484-55-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs [frontiersin.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent inhibition of telomerase by small-molecule pentacyclic acridines capable of interacting with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of the chloro group in pyridine reactivity
An In-depth Technical Guide to the Role of the Chloro Group in Pyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloro substituent to the pyridine ring profoundly alters its electronic properties and chemical reactivity. This modification is a cornerstone of synthetic strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular architecture is paramount.[1] This technical guide provides an in-depth analysis of the chloro group's influence on pyridine reactivity, focusing on electronic effects, behavior in substitution reactions, and practical synthetic considerations.
Electronic Effects of the Chloro Substituent
The chloro atom influences the pyridine ring through two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This is a powerful deactivating effect, reducing the electron density across the entire ring and decreasing the basicity of the ring nitrogen.[2]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pyridine ring's pi-system. This effect donates electron density, primarily to the ortho and para positions. However, the inductive effect of chlorine is significantly stronger than its resonance effect, leading to a net electron withdrawal and overall deactivation of the ring.[2]
The net electron-withdrawing nature of the chloro group significantly reduces the basicity of the pyridine nitrogen. This is quantitatively demonstrated by the pKa values of the conjugate acids of the chloropyridine isomers compared to pyridine itself.
Table 1: pKa Values of Pyridine and Chloropyridine Isomers
| Compound | pKa (Conjugate Acid) | Reference |
|---|---|---|
| Pyridine | 5.2 | [3] |
| 2-Chloropyridine | 0.49 | [4] |
| 3-Chloropyridine | 2.84 | [3][5] |
| 4-Chloropyridine | 3.84 |[6] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Chloropyridines are highly valuable substrates for nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functional groups.[7] The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining the reaction's feasibility and regioselectivity.[8]
The chloro group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). When a nucleophile attacks at these positions, the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. This stabilization is not possible when the attack occurs at the 3-position.[8] Consequently, 2- and 4-chloropyridines are far more reactive in SNAr reactions than 3-chloropyridine.[9]
Quantitative Comparison of Reactivity
While direct kinetic data is sparse in generalized literature, the enhanced reactivity of 2- and 4-chloropyridines is well-established. For instance, in reactions with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine, highlighting the leaving group's role.[10] Although chlorine is a less effective activating group than fluorine, it is often preferred due to lower cost and different reactivity profiles in subsequent reactions. The reactivity order in SNAr is generally 4-chloropyridine ≈ 2-chloropyridine >> 3-chloropyridine.[9]
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine | Phenylacetonitrile / Base | Pheniramine | Heat | Good | [1][11] |
| 4-Chloropyridine | Mercaptoacetic acid | Pyridylmercaptoacetic acid | - | - | [6] |
| 4-Chloropyridine | Primary/Secondary Amines | 4-Aminopyridines | - | Good | [12] |
| 6-Chloropyridin-3-amine | Various Amines (Buchwald-Hartwig) | N-Aryl-pyridin-3,6-diamines | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100-110 °C | High |[9] |
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
This protocol describes a typical palladium-catalyzed cross-coupling reaction, a powerful variant of SNAr for forming C-N bonds.[9]
-
Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 0.02 eq), XPhos (0.04 mmol, 0.04 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add the chloropyridine isomer (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq) to the flask.
-
Solvent and Heating: Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas (e.g., Argon or Nitrogen). Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[13][14] The presence of the electron-withdrawing chloro group further deactivates the ring. Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge dramatically increases the deactivation, making EAS even more difficult.[15][16]
When EAS does occur, substitution is directed to the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions results in an unstable resonance contributor where the positive charge is placed on the already electron-deficient, positively charged nitrogen atom. Attack at the 3-position avoids this highly unfavorable intermediate.[14]
Due to this profound deactivation, direct EAS on chloropyridines is often impractical. Alternative strategies, such as performing the substitution on a more reactive precursor like a pyridine-N-oxide before chlorination, are frequently employed.[17]
Synthesis of Chloropyridines
Several methods exist for the synthesis of chloropyridines, with the choice of method depending on the desired isomer and available starting materials.
-
From Pyridine-N-Oxides: This is a common and high-yielding method, particularly for 2- and 4-chloropyridines. The N-oxide is activated towards substitution and can be chlorinated with reagents like phosphoryl chloride (POCl₃) or oxalyl chloride.[1][18]
-
From Aminopyridines (Sandmeyer-type reaction): Aminopyridines can be converted to the corresponding chloropyridines via diazotization followed by reaction with a chloride source.[19]
-
Direct Chlorination: Direct reaction of pyridine with chlorine gas is possible but often requires high temperatures and can lead to a mixture of products, including polychlorinated species.[11]
-
From Hydroxypyridines: Chlorination of hydroxypyridines (pyridones) with reagents like phosphoryl chloride or phosphorus pentachloride is an effective route.[1][20]
Experimental Workflow: Synthesis from Aminopyridines
The following diagram illustrates a one-pot synthesis of chloropyridines from aminopyridines via diazotization.[19]
References
- 1. chempanda.com [chempanda.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 15. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. Pyridine - Wikipedia [en.wikipedia.org]
- 18. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 19. portal.tpu.ru [portal.tpu.ru]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: A Key Intermediate for Lafutidine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a crucial intermediate in the manufacturing of Lafutidine, a second-generation H2 receptor antagonist. The protocol outlines a three-step process commencing with the conversion of 2-amino-4-methylpyridine to 2-chloro-4-methylpyridine, followed by the chlorination of the methyl group, and concluding with the condensation with piperidine. This application note includes comprehensive experimental procedures, tabulated quantitative data for yields, and visual diagrams of the synthesis workflow and the pharmacological pathway of Lafutidine to facilitate understanding and replication.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies in its role as a key building block for the synthesis of Lafutidine.[1] Lafutidine is an anti-ulcer drug that not only acts as a histamine H2 receptor antagonist to suppress gastric acid secretion but also exhibits gastroprotective properties.[2][3][4] The synthesis protocol detailed herein is a robust and efficient method for the preparation of this important intermediate.
Synthesis Workflow
The synthesis of this compound is accomplished through a three-step reaction sequence starting from 2-amino-4-methylpyridine. The overall process has a reported total yield of over 32%.[1]
Caption: Overall synthesis workflow from 2-amino-4-methylpyridine.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methylpyridine
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in an acidic aqueous solution (e.g., concentrated sulfuric acid, concentrated hydrochloric acid, or concentrated nitric acid).[1]
-
Cool the mixture and add a solution of sodium nitrite or potassium nitrite in water dropwise while maintaining the temperature.[1]
-
Isolate the resulting solid product.
-
To the obtained solid, add phosphorus oxychloride (POCl3) and heat the mixture to produce 2-chloro-4-methylpyridine.[1]
-
Purify the product by distillation.
Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
To the 2-chloro-4-methylpyridine obtained from the previous step, add sulfuryl chloride (SO2Cl2) dropwise.
-
During the addition, introduce a free-radical initiator (e.g., azobisisobutyronitrile - AIBN) in portions.[1]
-
After the reaction is complete, purify the product, 2-chloro-4-(chloromethyl)pyridine, by vacuum distillation.[1]
Step 3: Synthesis of this compound
-
In a round-bottom flask, combine 2-chloro-4-(chloromethyl)pyridine (1 mol), piperidine (1 mol), and potassium carbonate (K2CO3) (1 mol) in 600 ml of N,N-dimethylformamide (DMF).[1]
-
Heat the reaction mixture to 80°C and maintain it under reflux for 6 hours.[1]
-
After reflux, cool the mixture to room temperature and add 40 ml of water.
-
Adjust the pH of the solution to 8-9 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x equal volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).
-
Remove the solvent by evaporation to obtain this compound as a light yellow oily liquid.[1]
Data Presentation
| Step No. | Reactants | Product | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |
| 1 | 2-Amino-4-methylpyridine | 2-Chloro-4-methylpyridine | Water | NaNO2, Acid, POCl3 | - | - | - | [1] |
| 2 | 2-Chloro-4-methylpyridine | 2-Chloro-4-(chloromethyl)pyridine | - | SO2Cl2, AIBN | - | - | - | [1] |
| 3 | 2-Chloro-4-(chloromethyl)pyridine, Piperidine | This compound | DMF | K2CO3 | 80°C | 6 h | 90% | [1] |
| Total | 2-Amino-4-methylpyridine | This compound | - | - | - | - | >32% | [1] |
Pharmacological Significance: Mechanism of Action of Lafutidine
Lafutidine, synthesized from this compound, is a second-generation histamine H2 receptor antagonist. Its mechanism of action is multimodal, providing both acid suppression and gastroprotective effects.
Caption: Lafutidine's dual action on acid secretion and mucosal protection.
Lafutidine acts by:
-
Blocking Histamine H2 Receptors: It competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.[3]
-
Gastroprotection: Lafutidine also demonstrates protective effects on the gastric mucosa. It is suggested to stimulate the release of calcitonin gene-related peptide (CGRP), which in turn increases the production of nitric oxide (NO).[2] This leads to improved gastric mucosal blood flow. Additionally, it enhances the production of mucus and bicarbonate, which form a protective barrier against gastric acid.[3]
Conclusion
The synthetic protocol for this compound presented here is an efficient and well-documented method for obtaining this key pharmaceutical intermediate. The high yield of the final condensation step makes this a viable route for large-scale production. Understanding the synthesis of this compound is critical for the manufacturing of Lafutidine and for the development of other novel therapeutic agents.
References
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. Lafutidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 4. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the H2 receptor antagonist Lafutidine, which is used in the treatment of ulcers.[1] The efficient and scalable synthesis of this intermediate is crucial for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). These application notes provide a detailed overview of a robust three-step industrial synthesis process, starting from 2-amino-4-methylpyridine. The described protocol is designed for scalability, safety, and high purity of the final product.
Overall Synthesis Scheme
The industrial synthesis of this compound can be achieved through a three-step process:
-
Diazotization and Chlorination: Conversion of 2-amino-4-methylpyridine to 2-chloro-4-methylpyridine.
-
Radical Chlorination: Chlorination of the methyl group of 2-chloro-4-methylpyridine to yield 2-chloro-4-(chloromethyl)pyridine.
-
Nucleophilic Substitution: Condensation of 2-chloro-4-(chloromethyl)pyridine with piperidine to form the final product.
A patent describes a three-step reaction to synthesize 2-chloro-4-(piperidinylmethyl)pyridine with a total yield of over 32%.[1]
Experimental Protocols
Step 1: Synthesis of 2-chloro-4-methylpyridine
This step involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction to introduce the chloro group.
-
Materials and Reagents:
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
In a jacketed reactor, a solution of 2-amino-4-methylpyridine is prepared in an acidic medium (e.g., concentrated hydrochloric acid or sulfuric acid). The molar ratio of acid to 2-amino-4-picoline can range from 1:0.5 to 1:5.[1]
-
The solution is cooled to 0-5°C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The molar ratio of nitrite to 2-amino-4-picoline is typically between 1:1 and 1:3.[1] This in-situ formation of the diazonium salt results in a white solid product.[1]
-
Phosphorus oxychloride (POCl₃) is then added to the mixture. The molar ratio of POCl₃ to 2-amino-4-picoline can be in the range of 1/3:1 to 3:1.[1]
-
The reaction mixture is stirred and allowed to warm to room temperature, then heated to ensure complete reaction.
-
After completion, the reaction is quenched with water and neutralized with a base (e.g., sodium carbonate).
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure to yield crude 2-chloro-4-methylpyridine.
-
Step 2: Synthesis of 2-chloro-4-(chloromethyl)pyridine
This step involves the radical chlorination of the methyl group on the pyridine ring.
-
Materials and Reagents:
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Distillation apparatus
-
-
Protocol:
-
2-chloro-4-methylpyridine is dissolved in an anhydrous solvent in the reactor under an inert atmosphere.
-
A radical initiator is added to the solution. The molar ratio of the radical initiator to 2-chloro-4-methylpyridine is typically between 1:1000 and 1:100.[1]
-
Sulfuryl chloride is added dropwise to the mixture. The molar ratio of SO₂Cl₂ to 2-chloro-4-methylpyridine can range from 0.5:1 to 0.5:3.[1]
-
The reaction mixture is heated to reflux to initiate the chlorination. The reaction progress can be monitored by Gas Chromatography (GC).[2]
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed, and the crude product is purified by vacuum distillation to obtain 2-chloro-4-(chloromethyl)pyridine.[1][2] Purity of ≥99.2% can be achieved by this method.[2]
-
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the chloromethyl group is displaced by piperidine.
-
Materials and Reagents:
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
-
Protocol:
-
In a reactor, dissolve 2-chloro-4-(chloromethyl)pyridine, piperidine, and potassium carbonate in DMF.[1] The molar ratio of piperidine to 2-chloro-4-chloromethylpyridine is typically 1:1 to 1:5, and the molar ratio of potassium carbonate to 2-chloro-4-chloromethylpyridine is 0.5:1 to 2:1.[1]
-
The mixture is heated to 80°C and refluxed for several hours (e.g., 6 hours).[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is added, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate.[1]
-
The product is extracted multiple times with ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the final product, this compound, as a light yellow oily liquid.[1]
-
Data Presentation
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | 2-amino-4-methylpyridine | HCl/H₂SO₄, NaNO₂, POCl₃ | Aqueous/Organic | 0-5°C then RT to heat | - | - | - |
| 2 | 2-chloro-4-methylpyridine | SO₂Cl₂, AIBN/BPO | Anhydrous (e.g., CCl₄) | Reflux | - | - | ≥99.2% (GC)[2] |
| 3 | 2-chloro-4-(chloromethyl)pyridine, Piperidine | K₂CO₃ | DMF | 80°C | 6 hours | 90%[1] | - |
| Overall | >32%[1] |
Note: Yields for individual steps 1 and 2 are not explicitly stated in the provided search results, but the overall yield is reported to be over 32%.
Visualization of Experimental Workflow
Caption: Workflow for the industrial synthesis of this compound.
References
Application Notes: The Role of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine in the Efficient Synthesis of Lafutidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lafutidine is a second-generation histamine H2 receptor antagonist noted not only for its potent and sustained inhibition of gastric acid secretion but also for its significant gastroprotective activities.[1][2][3] These unique properties make it a valuable therapeutic agent for treating peptic ulcers and gastroesophageal reflux disease (GERD).[1][4] An efficient and cost-effective synthesis is crucial for its pharmaceutical production. This document details the application of a key intermediate, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, in the synthesis of lafutidine, providing structured protocols and quantitative data to facilitate research and development. The use of this intermediate simplifies the synthetic pathway, potentially reducing overall production costs.[5]
Mechanism of Action of Lafutidine
Lafutidine exhibits a dual mechanism of action that distinguishes it from other H2 receptor antagonists:
-
H2 Receptor Antagonism : Lafutidine competitively blocks histamine H2 receptors on the surface of gastric parietal cells. This action inhibits the production of gastric acid, a primary treatment for acid-related disorders.[1][2]
-
Gastroprotection : Beyond acid suppression, lafutidine enhances gastric mucosal defense mechanisms. It is believed to stimulate capsaicin-sensitive afferent nerves, leading to the release of nitric oxide (NO). This process increases gastric mucosal blood flow and promotes the secretion of mucus and bicarbonate, which protect the stomach lining from acid damage.[2][6][7]
Synthesis of Lafutidine: A Strategic Overview
The synthesis of lafutidine can be streamlined by preparing two key intermediates, which are then coupled in a final condensation step. The use of this compound is central to forming the piperidine-pyridine core of the lafutidine molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key pyridine-piperidine intermediate. The method involves a direct condensation reaction.[5]
Materials:
-
2-Chloro-4-chloromethylpyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a four-neck flask, add 500 mL of DMF, 162 g (1 mol) of 2-chloro-4-chloromethylpyridine, 69 g (0.5 mol) of K₂CO₃, and 85 g (1 mol) of piperidine.[5]
-
Heat the mixture to 80 °C and maintain reflux conditions for 6 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 40 mL of water and adjust the pH to 8-9 using a saturated aqueous solution of sodium bicarbonate.[5]
-
Perform liquid-liquid extraction using three equal volumes of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via vacuum distillation to obtain this compound.
| Parameter | Value | Reference |
| Reactants | 2-Chloro-4-chloromethylpyridine, Piperidine | [5] |
| Base | K₂CO₃ | [5] |
| Solvent | DMF | [5] |
| Temperature | 80 °C | [5] |
| Reaction Time | 6 hours | [5] |
| Overall Yield | >32% (over three steps from 2-amino-4-picoline) | [5] |
Table 1. Summary of Reaction Conditions for this compound Synthesis.
Protocol 2: Synthesis of Lafutidine via Condensation
This protocol outlines the final coupling step to produce lafutidine, reacting the intermediate from Protocol 1 with a second key intermediate. The overall synthesis involves converting the chloro-group of the pyridine intermediate into a leaving group that is then displaced by the hydroxyl group of the second intermediate. The following is a generalized procedure based on related syntheses.
Materials:
-
This compound
-
2-(Furfurylsulfinyl)-N-(cis-4-hydroxy-2-butenyl)acetamide
-
Sodium hydride (NaH)
-
Toluene
-
Methanol
-
Ethyl acetate
Procedure:
-
Dissolve 2-(Furfurylsulfinyl)-N-(cis-4-hydroxy-2-butenyl)acetamide in anhydrous toluene under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise to form the corresponding alkoxide.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Add a solution of this compound in toluene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture and carefully quench the reaction by the slow addition of methanol.
-
Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.[8] A patent describing a purification process reports dissolving the crude product in a hexane/cyclohexane mixture, filtering, and then recrystallizing from an alcohol/water solvent system to achieve high purity.[8]
| Parameter | Value | Reference |
| Reactants | This compound, 2-(Furfurylsulfinyl)-N-(cis-4-hydroxy-2-butenyl)acetamide | General Synthesis |
| Base | Sodium Hydride (NaH) | General Synthesis |
| Solvent | Toluene | [8] |
| Purification | Recrystallization | [8] |
| Reported Crude Yield | ~79% | [9] |
| Reported Purity (Post-Purification) | >99.5% | [8] |
Table 2. Summary of Reaction Conditions for the Final Synthesis of Lafutidine.
Conclusion
The synthesis of lafutidine is significantly optimized by utilizing this compound as a key intermediate. This approach provides a reliable and scalable pathway for the production of this important pharmaceutical agent. The protocols and data presented herein offer a detailed guide for researchers and professionals in the field of drug development and manufacturing, forming a solid basis for further process optimization and scale-up operations.
References
- 1. What is Lafutidine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102702181A - Lafutidine compound and novel preparation method of lafutidine compound - Google Patents [patents.google.com]
- 9. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a key heterocyclic building block, notably utilized as a crucial intermediate in the synthesis of the H2 receptor antagonist, Lafutidine. The reactivity of the chlorine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and development. This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles.
Applications in Drug Discovery
The substitution of the 2-chloro group on the pyridine ring with different nucleophiles can lead to compounds with diverse biological activities. For instance, the introduction of amino groups can yield derivatives with potential kinase inhibitory activity. Research has shown that 2-amino-4-(1-piperidine)pyridine derivatives can act as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from the electron-deficient pyridine ring by a nucleophile. The reaction is typically facilitated by a base and can be conducted under conventional heating or microwave irradiation.
Caption: General Nucleophilic Aromatic Substitution (SNAr) Reaction.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution on this compound. Reaction conditions, particularly temperature and time, may require optimization depending on the specific nucleophile used.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-amino-4-(piperidin-1-ylmethyl)pyridine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperazine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine nucleophile (1.2 mmol, 1.2 equiv) and the base (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 2-thioether-4-(piperidin-1-ylmethyl)pyridine derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, ethanethiol)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of the thiol nucleophile (1.2 mmol, 1.2 equiv) in the anhydrous solvent (3 mL) under an inert atmosphere, add the base (1.5 mmol, 1.5 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in the anhydrous solvent (2 mL).
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles (Alkoxides)
This protocol provides a general procedure for the synthesis of 2-alkoxy-4-(piperidin-1-ylmethyl)pyridine derivatives.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol, phenol)
-
Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.5 mmol, 1.5 equiv) to a suspension of the strong base (1.5 mmol, 1.5 equiv) in the anhydrous solvent (3 mL) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in the anhydrous solvent (2 mL).
-
Heat the reaction mixture to 80-120 °C, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the nucleophilic substitution reactions on this compound based on analogous reactions with other 2-chloropyridines. Actual results may vary and require optimization.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12-24 | 70-90 |
| Morpholine | Et₃N | DMSO | 120 | 8-16 | 80-95 |
| Piperazine | K₂CO₃ | DMF | 100 | 10-20 | 75-90 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 60 | 6-12 | 85-95 |
| Ethanethiol | K₂CO₃ | DMF | 80 | 8-16 | 70-85 |
Table 3: Reaction with Alcohol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 80 | 12-24 | 60-80 |
| Phenol | t-BuOK | DMSO | 100 | 10-20 | 70-85 |
Visualization of Relevant Signaling Pathways
The products of these nucleophilic substitution reactions, particularly with amine nucleophiles, can be investigated as potential inhibitors of signaling pathways relevant to cancer, such as the ALK and ROS1 pathways.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Caption: ROS1 Signaling Pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel derivatives from this compound is outlined below.
Caption: Synthetic and Screening Workflow.
Application Notes and Protocols for the Quantification of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the H2 receptor antagonist, Lafutidine. The following protocols are designed to be adaptable for quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing.
Introduction
This compound is a key synthetic building block whose purity and concentration must be meticulously controlled to ensure the quality and safety of the final drug product. Its quantification is essential for monitoring reaction progress, identifying process-related impurities, and conducting stability studies. This document outlines two primary analytical approaches: a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method suitable for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis and confirmation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for the selection and optimization of analytical methods.
| Property | Value |
| Chemical Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.71 g/mol |
| CAS Number | 146270-01-1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, acetonitrile, and dichloromethane |
| UV Absorbance (Predicted) | Pyridine derivatives typically exhibit UV absorbance between 200-280 nm. |
Analytical Method 1: Stability-Indicating UPLC-UV
This method is designed for the accurate quantification of this compound and to separate it from its potential degradation products, making it suitable for stability studies.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | UPLC system with a photodiode array (PDA) detector |
| Column | Acquity BEH Shield RP18 (100 mm × 3.0 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.02 M Diammonium hydrogen phosphate in water:Acetonitrile (80:20, v/v) |
| Mobile Phase B | 0.02 M Diammonium hydrogen phosphate in water:Acetonitrile (30:70, v/v) |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 4.0 | |
| 5.5 | |
| 6.0 | |
| 7.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 276 nm |
| Injection Volume | 2 µL |
| Run Time | 7 minutes |
Quantitative Data Summary
The following table summarizes the typical validation parameters for the UPLC-UV method, based on ICH guidelines.[1]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Robust |
Experimental Protocol: UPLC-UV Analysis
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (a 50:50 mixture of Mobile Phase A and B can be used as the diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, and 10 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 5 µg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to verify the absence of interfering peaks.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution for analysis.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
References
Application Note: HPLC-UV Protocol for the Analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine. The compound, a substituted pyridine derivative, is relevant in pharmaceutical research and development.[1] The described protocol outlines the necessary equipment, reagents, and a step-by-step procedure for achieving reliable and reproducible results. The method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of pyridine and piperidine-containing compounds.[2][3]
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Accurate and precise analytical methods are essential for its quantification in various stages of research and development, including synthesis monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the analysis of such aromatic compounds.[4] This protocol provides a detailed methodology for the separation and quantification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for the selection and optimization of the analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₂ | [5][6] |
| Molecular Weight | 210.7 g/mol | [5][6] |
| Predicted XLogP3 | 1.93 | [5] |
| Predicted Boiling Point | 303.8 ± 27.0 °C | [5][7] |
| UV Absorbance | Pyridine derivatives typically exhibit UV absorbance between 200-280 nm. | [8] |
Experimental Protocol
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[9][10]
-
Data Acquisition and Processing Software: Suitable chromatography data station.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Flasks and Pipettes: Class A, for the preparation of standards and sample solutions.
-
Syringe Filters: 0.45 µm, for sample filtration prior to injection.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or deionized water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Of known purity.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer is typically effective for pyridine derivatives.[11][12] Prepare a mobile phase consisting of Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v). The phosphoric acid helps to improve peak shape by protonating the basic analyte.[9][13] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[2]
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[9][13] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[9][10] |
| UV Detection Wavelength | 260 nm (based on typical absorbance for pyridine rings) |
| Run Time | 10 minutes |
Data Presentation and Method Validation Summary
The method should be validated according to ICH guidelines. A summary of typical method validation parameters is presented in Table 3.
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC-UV analysis for this compound.
Conclusion
The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column with an acidic mobile phase allows for good separation and peak shape. This protocol is suitable for routine analysis in a research or quality control environment.
References
- 1. Buy this compound fumarate | 406484-55-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Note: Profiling of Volatile and Semi-Volatile Impurities in Pharmaceuticals using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impurity profiling is a critical step in drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and genotoxic impurities (GTIs).[1][2][4][5][6] This document provides a detailed overview, experimental protocols, and performance data for the application of GC-MS in impurity profiling, in accordance with regulatory guidelines.
Introduction
Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) and finished drug products.[7] These impurities can originate from various sources, including the synthesis process, degradation of the API, or the manufacturing process itself.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities.[4][8][9] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic impurities due to its high sensitivity, selectivity, and resolving power.[1][2][10][11]
Types of Impurities Analyzed by GC-MS:
-
Residual Solvents: Organic volatile chemicals used or produced during the synthesis of APIs or in the preparation of drug products.[12][13][14] The ICH Q3C guideline classifies these solvents into three classes based on their toxicity.[4][9][12][15][16]
-
Process-Related Impurities: Volatile reagents, starting materials, or by-products from the synthetic route.
-
Genotoxic Impurities (GTIs): Impurities that have the potential to damage DNA and are controlled at very low levels, often in the parts-per-million (ppm) range.[8][17]
Analytical Approaches
The choice of the specific GC-MS method depends on the nature of the impurities and the sample matrix. The two primary sample introduction techniques are Headspace GC-MS and Direct Injection GC-MS.
-
Headspace (HS) GC-MS: This is the preferred method for highly volatile impurities like residual solvents.[13][18] In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. This minimizes matrix effects and protects the instrument from non-volatile sample components.[13][19]
-
Direct Injection GC-MS: This method is suitable for semi-volatile impurities. A solution of the sample is directly injected into the hot GC inlet where the analytes are vaporized.[19][20]
Experimental Protocols
Protocol 1: Headspace GC-MS for Residual Solvents (ICH Class 1, 2, and 3)
This protocol is a general method for the screening and quantification of common residual solvents.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler
Materials and Reagents:
-
Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[14]
-
Reference Standards: Certified reference standards of the residual solvents of interest.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of the appropriate diluent.
-
Seal the vial immediately with a crimp cap.
-
Gently mix to dissolve the sample.
Standard Preparation:
-
Prepare a stock solution containing the residual solvents of interest in the chosen diluent.
-
Perform serial dilutions to prepare calibration standards at concentrations bracketing the ICH limit concentrations.
GC-MS Conditions:
| Parameter | Value |
| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (e.g., DB-624) |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Oven Program | 40°C (hold for 20 min), ramp at 10°C/min to 240°C (hold for 20 min) |
| Injector Temp. | 140°C |
| Transfer Line Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) for higher sensitivity |
Headspace Parameters:
| Parameter | Value |
| Oven Temperature | 80°C |
| Needle Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 30 minutes |
| Injection Volume | 1 mL |
Protocol 2: Direct Injection GC-MS for Semi-Volatile Impurities
This protocol is suitable for impurities that are not volatile enough for headspace analysis.[20]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Autosampler for liquid injection
Materials and Reagents:
-
Solvent: Acetonitrile or other suitable solvent in which the API is soluble.[20]
-
Reference Standards: Certified reference standards of the impurities.
Sample Preparation:
-
Accurately weigh about 50 mg of the drug substance into a vial.
-
Dissolve in a suitable volume of solvent to achieve a final concentration of approximately 10 mg/mL.
Standard Preparation:
-
Prepare a stock solution of the impurities in the chosen solvent.
-
Prepare calibration standards by spiking the impurity stock solution into a blank solution.
GC-MS Conditions:
| Parameter | Value |
| Column | 5% Phenyl-95% Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms)[8] |
| Carrier Gas | Helium at a constant flow of 1.4 mL/min[8] |
| Oven Program | 60°C (hold for 3 min), ramp at 25°C/min to 250°C (hold for 10.5 min)[8] |
| Injector Temp. | 200°C[8] |
| Transfer Line Temp. | 300°C[8] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)[8] |
| Injection Volume | 1 µL with a split ratio of 1:10[8] |
Data Presentation and Performance
Method validation is performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Quantitative Data for Residual Solvents by Headspace GC-MS
The following table summarizes typical validation data for a selection of residual solvents.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µg/mL) |
| Benzene | 0.1 - 3.0 | >0.998 | 95 - 105 | < 5 | 0.1 |
| Carbon Tetrachloride | 0.2 - 6.0 | >0.997 | 92 - 108 | < 5 | 0.2 |
| Methanol | 150 - 4500 | >0.999 | 98 - 102 | < 3 | 150 |
| Acetonitrile | 20 - 615 | >0.999 | 97 - 103 | < 4 | 20 |
| Dichloromethane | 30 - 900 | >0.998 | 96 - 104 | < 5 | 30 |
| Toluene | 45 - 1335 | >0.999 | 98 - 102 | < 3 | 45 |
| Ethyl Acetate | 250 - 7500 | >0.999 | 99 - 101 | < 2 | 250 |
Data compiled and representative of typical performance.
Quantitative Data for Genotoxic Impurities by Direct Injection GC-MS
The following table summarizes typical validation data for a selection of genotoxic impurities.
| Analyte | Linearity Range (ppm) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (ppm) |
| Methyl p-toluenesulfonate | 0.5 - 7.5 | >0.995 | 85 - 110 | < 10 | 0.5 |
| Ethyl p-toluenesulfonate | 0.5 - 7.5 | >0.995 | 88 - 108 | < 10 | 0.5 |
| Isopropyl p-toluenesulfonate | 0.5 - 7.5 | >0.995 | 82 - 112 | < 10 | 0.5 |
Data is representative and based on published methods.[8]
Visualizations
Experimental Workflow
Caption: General workflow for impurity profiling using GC-MS.
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate GC-MS method.
Conclusion
GC-MS is an indispensable tool for the impurity profiling of volatile and semi-volatile compounds in the pharmaceutical industry. The selection of an appropriate sample introduction technique and optimized analytical conditions are crucial for achieving the required sensitivity and accuracy. The protocols and data presented in this application note provide a robust starting point for developing and validating GC-MS methods for impurity analysis, ensuring compliance with regulatory standards and contributing to the overall safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 9. uspnf.com [uspnf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 15. tga.gov.au [tga.gov.au]
- 16. fda.gov [fda.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. agilent.com [agilent.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for In Vitro Efficacy Evaluation of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of in vitro assays to evaluate the efficacy of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a novel small molecule with therapeutic potential. Due to the presence of the chloro-pyridine and piperidine moieties, this compound is hypothesized to exhibit activity as a modulator of G-protein coupled receptors (GPCRs), a kinase inhibitor, or an inhibitor of inflammatory signaling pathways. The following protocols detail the experimental procedures for assessing cytotoxicity, and for evaluating the compound's effect on a representative GPCR signaling pathway, a key kinase, and the NF-κB signaling cascade.
General Cell Viability and Cytotoxicity Assessment
A primary evaluation of any potential therapeutic compound is its effect on cell viability. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Data Presentation: Dose-Response Cytotoxicity
The following table summarizes hypothetical IC50 values for this compound in various cell lines after a 48-hour incubation period.
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Liver Cancer | 75.2 |
| A549 | Human Lung Cancer | 82.5 |
| MCF-7 | Human Breast Cancer | 68.9 |
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
HEK293, HepG2, A549, and MCF-7 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow
G-Protein Coupled Receptor (GPCR) Signaling Assay
The piperidine moiety is a common feature in ligands for GPCRs. This assay evaluates the effect of this compound on the cyclic AMP (cAMP) signaling pathway, a common downstream effector of GPCR activation or inhibition.[3][4]
Data Presentation: Modulation of cAMP Levels
The following table presents hypothetical EC50/IC50 values for the compound's effect on forskolin-stimulated cAMP production in a cell line expressing a target GPCR.
| Assay Mode | Parameter | Value (µM) |
| Agonist | EC50 | > 50 |
| Antagonist | IC50 | 5.8 |
Experimental Protocol: cAMP Assay (HTRF)
Materials:
-
HEK293 cells stably expressing a target GPCR (e.g., Dopamine D2 receptor)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF-based)
-
384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Seed the GPCR-expressing cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
For antagonist mode, pre-incubate the cells with the compound dilutions for 15-30 minutes.
-
Stimulate the cells with forskolin (to induce cAMP production). For agonist mode, add the compound without forskolin.
-
Incubate for the recommended time according to the assay kit.
-
Add the HTRF lysis buffer and detection reagents.
-
Incubate to allow for signal development.
-
Read the plate on an HTRF-compatible reader and calculate the cAMP concentration.
Signaling Pathway Diagram
Kinase Inhibition Assay
The pyridine core is a well-known scaffold in many kinase inhibitors. This assay will determine if this compound can inhibit the activity of a representative kinase, such as a tyrosine kinase (e.g., Src) or a serine/threonine kinase (e.g., AKT).[5]
Data Presentation: Kinase Inhibitory Activity
The following table shows hypothetical IC50 values for the inhibition of a selected kinase by the test compound.
| Kinase Target | IC50 (µM) |
| Src Kinase | 12.3 |
| AKT1 Kinase | 25.7 |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
Materials:
-
Recombinant active kinase (e.g., Src)
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the optimized time at the recommended temperature.
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent according to the kit manufacturer's instructions.
-
Read the luminescence on a plate reader.
Experimental Workflow
NF-κB Signaling Pathway Assay
Chronic inflammation is implicated in numerous diseases, and the NF-κB pathway is a key regulator of inflammation. Pyridine-containing compounds have been reported to modulate this pathway. A luciferase reporter assay can be used to measure the activity of the NF-κB pathway.[6]
Data Presentation: Inhibition of NF-κB Activation
The following table presents a hypothetical IC50 value for the inhibition of TNF-α-induced NF-κB activation by the test compound.
| Stimulus | Parameter | Value (µM) |
| TNF-α | IC50 | 8.9 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system
-
96-well plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
Signaling Pathway Diagram
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. GloSensor™ cAMP Assay Protocol [promega.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bowdish.ca [bowdish.ca]
Application Notes and Protocols for In Vivo Studies and Characterization in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to characterize the efficacy and mechanism of action of novel therapeutic compounds in animal models. The following sections detail experimental design, data presentation, and specific protocols for a typical preclinical oncology study involving a xenograft model, pharmacokinetic analysis, and pharmacodynamic assessment of a targeted signaling pathway.
Introduction to In Vivo Animal Models in Drug Discovery
In vivo animal models are a critical component in the preclinical phase of drug discovery and development. They provide a systemic context to evaluate the therapeutic potential, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of a drug candidate in a living organism before advancing to human clinical trials.[1] The use of well-characterized animal models is essential for understanding the complex interactions between a drug and a biological system, which cannot be fully replicated by in vitro assays.[2]
This document focuses on the application of a human tumor xenograft model in immunocompromised mice to assess the anticancer efficacy of a novel therapeutic agent. This model involves the subcutaneous implantation of human cancer cells into mice, which then develop tumors that can be monitored and measured in response to treatment.[3]
Data Presentation: Summarized Quantitative Data
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from in vivo studies. The following tables provide examples of how to summarize data from a hypothetical study evaluating a PI3K inhibitor, "Compound X," in a human non-small cell lung cancer (H460) xenograft model.
Table 1: In Vivo Antitumor Efficacy of Compound X in H460 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | 1500 ± 250 | 0 | +5.2 ± 2.1 |
| Compound X | 15 | 750 ± 150 | 50 | -2.1 ± 1.5 |
| Stattic (Control) | 3 | 1200 ± 200 | 20 | -1.5 ± 1.8 |
| Compound X + Stattic | 15 + 3 | 300 ± 100 | 80 | -4.5 ± 2.5 |
Data is illustrative and based on findings from similar studies.[4]
Table 2: Pharmacokinetic Parameters of Paclitaxel in Mice (Single IV Dose)
| Dose (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Clearance (mL/min/kg) |
| 10 | 2.5 | 1.2 | 3.8 | 44.2 |
| 20 | 5.1 | 1.5 | 8.2 | 40.8 |
This table presents example pharmacokinetic data for the well-characterized chemotherapy agent paclitaxel in mice.[1][5][6]
Table 3: Densitometric Analysis of Western Blots for PI3K/Akt Pathway Proteins in Tumor Tissues
| Treatment Group | p-Akt / Total Akt Ratio (Normalized to Vehicle) | p-MET / Total MET Ratio (Normalized to Vehicle) | p-STAT3 / Total STAT3 Ratio (Normalized to Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound X (15 mg/kg) | 0.45 | 1.80 | 1.75 |
| Stattic (3 mg/kg) | 0.95 | 0.50 | 0.55 |
| Compound X + Stattic | 0.40 | 0.45 | 0.50 |
Illustrative data based on the findings that PI3K/Akt inhibition can lead to compensatory activation of the MET/STAT3 pathway.[4]
Experimental Protocols
Detailed and reproducible protocols are fundamental to the integrity of in vivo research. The following are methodologies for the key experiments cited in this application note.
Human Tumor Xenograft Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model and evaluating the in vivo antitumor efficacy of a test compound.[3]
Materials:
-
Human cancer cell line (e.g., H460)
-
Immunocompromised mice (e.g., BALB/c nude, 4-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (e.g., Compound X) and vehicle
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture H460 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[3]
-
Animal Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle Control, Compound X, etc.). Administer the treatments as per the study design (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Western Blot Protocol for PI3K/Akt Pathway Analysis in Tumor Tissue
This protocol describes the analysis of key signaling proteins in tumor lysates to assess the pharmacodynamic effects of the test compound.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-MET, anti-MET, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: A typical experimental workflow for in vivo anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking of 2-Chloro-Pyridine Derivatives
Introduction
Molecular docking is a computational technique used extensively in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2][3] This method is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and the active site of a receptor at an atomic level.[4] The 2-chloro-pyridine scaffold is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties.[5][6][7][8] These derivatives have been investigated as inhibitors for various protein targets, making them a subject of interest for molecular docking studies.
Key Concepts in Molecular Docking
-
Ligand and Receptor: The small molecule, in this case, a 2-chloro-pyridine derivative, is the ligand, and the biological macromolecule it binds to (e.g., an enzyme or receptor) is the receptor.[1]
-
Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site to generate various possible binding poses.[2][4]
-
Scoring Function: A scoring function evaluates each generated pose and assigns a score, typically representing the binding free energy, to rank the potential binding modes.[1][2][4]
Applications in Drug Discovery for 2-Chloro-Pyridine Derivatives
Molecular docking studies of 2-chloro-pyridine derivatives have been crucial in:
-
Identifying Potential Protein Targets: Docking simulations help in screening these derivatives against various protein targets to identify potential hits. For instance, derivatives have been docked against telomerase, a key target in cancer, to evaluate their inhibitory potential.[5][6]
-
Understanding Binding Modes: These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.[5][6]
-
Lead Optimization: By understanding the structure-activity relationship (SAR) through docking, medicinal chemists can rationally design and synthesize new derivatives with improved binding affinity and selectivity.[9]
-
Virtual Screening: Docking can be used to screen large libraries of 2-chloro-pyridine derivatives to prioritize compounds for experimental testing, thereby saving time and resources.[3]
Data Summary: Docking of 2-Chloro-Pyridine Derivatives
The following table summarizes results from molecular docking studies of various 2-chloro-pyridine derivatives against different protein targets.
| Compound Class | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Flavone-containing 2-chloro-pyridine | Telomerase | 3DU6 | Not Specified | Not Specified | Not Specified | [5] |
| 1,3,4-Oxadiazole-containing 2-chloro-pyridine | Telomerase | 3DU6 | Not Specified | Not Specified | Not Specified | [6] |
| 2-Aminopyridine derivatives | c-Met Kinase | Not Specified | Not Specified | Not Specified | Tyr1230, Arg1208 | [10] |
| Pyridine derivatives | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified | Not Specified | Not Specified | [11][12] |
| Pyridine derivatives | SARS-CoV-2 Main Protease | Not Specified | Not Specified | -8.8 | Not Specified | [8] |
Visualizations
A standard workflow for molecular docking is essential for reproducible results. The following diagram illustrates the key steps involved.
References
- 1. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 2. KBbox: Methods [kbbox.h-its.org]
- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journaljpri.com [journaljpri.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Intermediates for Antibacterial and Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of key chemical intermediates in the synthesis of prominent antibacterial and antiviral drugs. The information is intended to guide researchers in the strategic development of efficient and scalable synthetic routes for these vital therapeutic agents.
Part 1: Intermediates in Antibacterial Drug Synthesis
The rise of antibiotic resistance necessitates the development of novel antibacterial agents and efficient methods for their synthesis.[1] Chemical intermediates are the foundational building blocks that enable the precise construction of complex antibacterial molecules.[2] This section focuses on a key intermediate for the synthesis of Linezolid, a critical antibiotic for treating infections caused by multi-drug resistant bacteria.
Featured Drug: Linezolid
Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3] It functions by inhibiting the initiation of bacterial protein synthesis.[4]
Key Intermediate: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
This chiral oxazolidinone is a crucial intermediate in many synthetic routes to Linezolid.[5][6] Its synthesis often begins with 3-fluoro-4-morpholinyl aniline and a chiral epoxide, such as (R)-epichlorohydrin.[5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Linezolid exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit of the 70S ribosome, preventing the formation of the initiation complex necessary for protein synthesis.[4][7] This mechanism is distinct from many other protein synthesis inhibitors, reducing the likelihood of cross-resistance.
Caption: Mechanism of Linezolid action on the bacterial ribosome.
Experimental Protocol: Synthesis of Linezolid Intermediate (6) from (5)
This protocol outlines the conversion of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (Compound 5) to the key amine intermediate (Compound 6), a direct precursor to Linezolid.
-
Reaction Setup: Dissolve (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (4.0 g, 0.009 mol) in methanol (25 mL) in a round-bottom flask equipped with a reflux condenser.[5]
-
Reagent Addition: Add hydrazine hydrate (2.0 g, 0.04 mol) to the solution.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain stirring for 1 hour.[5]
-
Workup: Cool the mixture to ambient temperature.[5]
-
Extraction: Dilute the mixture with water (50 mL) and extract with dichloromethane (2 x 30 mL).[5]
-
Washing: Wash the combined organic extracts with water (30 mL).[5]
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude product (Compound 6).[5]
Final acetylation of Compound 6 yields Linezolid.
Quantitative Data for Linezolid Synthesis Steps
| Step | Intermediate | Reagents | Yield (%) | Reference |
| 1 | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Potassium phthalimide, DMF | 62 | [5] |
| 2 | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | Hydrazine hydrate, Methanol | 90 | [5] |
Part 2: Intermediates in Antiviral Drug Synthesis
The development of effective antiviral therapies is crucial for managing viral diseases. Multi-step synthesis allows for the precise construction of complex molecules that can selectively target viral machinery. This section details intermediates used in the synthesis of Favipiravir and Oseltamivir.
Featured Drug 1: Favipiravir (T-705)
Favipiravir is a broad-spectrum antiviral agent effective against various RNA viruses, including influenza.[8] It acts as a prodrug, and upon cellular uptake, it is converted into its active form, which inhibits the viral RNA-dependent RNA polymerase (RdRp).[8][9]
Key Intermediate: 3,6-Dichloropyrazine-2-carbonitrile
This dichlorinated pyrazine derivative is a versatile and economical intermediate for the large-scale synthesis of Favipiravir.[8][9][10]
Mechanism of Action: Inhibition of Viral RdRp
Inside the host cell, Favipiravir is converted to its active phosphoribosylated form, Favipiravir-RTP. This active metabolite acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of the viral genome.[8] This disruption halts the viral replication cycle.[11]
Caption: Mechanism of Favipiravir as a viral RdRp inhibitor.
Experimental Workflow: Synthesis of Favipiravir
The synthesis from the key intermediate involves a three-step process: fluorination, hydroxylation, and hydrolysis.[8]
Caption: Synthetic workflow for Favipiravir from its intermediate.
Quantitative Data for Favipiravir Synthesis
| Starting Intermediate | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| 3,6-Dichloropyrazine-2-carbonitrile | Fluorination, Hydroxylation, Nitrile Hydrolysis | 43 | >99 | [8] |
| 6-Bromo-3-hydroxypyrazine-2-carboxamide | 4-step protocol | 65 | N/A | [12] |
Featured Drug 2: Oseltamivir (Tamiflu®)
Oseltamivir is a widely used antiviral medication for the treatment and prevention of influenza A and B viruses.[13] It functions as a neuraminidase inhibitor. The commercial production of Oseltamivir famously starts from shikimic acid, a biomolecule extracted from Chinese star anise.[13]
Key Intermediate: (-)-Shikimic Acid
Due to its specific stereochemistry, shikimic acid is the primary starting material for the industrial synthesis of Oseltamivir.[13] The complex, multi-step synthesis requires careful control of stereochemistry at three centers.[13]
Mechanism of Action: Neuraminidase Inhibition
Influenza virus particles, after replicating inside a host cell, use the enzyme neuraminidase to cleave sialic acid residues on the cell surface, allowing the newly formed virions to be released and infect other cells. Oseltamivir's active metabolite, oseltamivir carboxylate, is a potent and selective inhibitor of this neuraminidase enzyme, thus preventing the release of new viral particles.[14]
Caption: Oseltamivir inhibits viral release by blocking neuraminidase.
Experimental Protocol: Key Steps in Oseltamivir Synthesis from Shikimic Acid
The industrial synthesis is complex. The following outlines the initial transformations of (-)-shikimic acid.
-
Esterification: React (-)-shikimic acid with ethanol and thionyl chloride to form the ethyl ester.[13]
-
Ketalization: Protect the 3,4-diol by reacting the ethyl shikimate with 3-pentanone and p-toluenesulfonic acid to form a pentylidene acetal.[13]
-
Mesylation: React the protected diol with methanesulfonyl chloride and triethylamine to mesylate the 5-hydroxyl group.[13]
-
Epoxide Formation: Treat the resulting mesylate with a mild base, such as potassium bicarbonate, to form the corresponding epoxide.[13] This epoxide is a critical intermediate for introducing the amino group required in the final structure.
Quantitative Data for Oseltamivir Synthesis
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| (-)-Shikimic Acid | 8 | 47 | [15] |
| Commercially Available Lactone | 8 | 30 | [16] |
References
- 1. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]
- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 8. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 14. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 15. Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. | Semantic Scholar [semanticscholar.org]
- 16. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Agricultural Chemicals
These application notes provide researchers, scientists, and drug development professionals with an overview of modern technologies and methodologies applied in the discovery and development of novel agricultural chemicals. The following sections detail key experimental protocols, present relevant quantitative data, and visualize complex workflows and pathways.
High-Throughput Screening (HTS) for Novel Pesticide Discovery
High-Throughput Screening (HTS) has revolutionized the discovery of new herbicides, insecticides, and fungicides by enabling the rapid testing of vast and diverse chemical libraries.[1] This technology, adapted from the pharmaceutical industry, utilizes miniaturized in vitro and in vivo assays to identify "hits"—compounds that exhibit desired biological activity against a specific target.[2][3] HTS allows for the screening of thousands to millions of compounds, significantly accelerating the initial phase of the discovery pipeline.[2]
Data Presentation: HTS Campaign Parameters
The success of an HTS campaign is dependent on the strategic design of chemical libraries and assay formats. The following table summarizes typical quantitative parameters in agrochemical HTS.
| Parameter | Description | Typical Values | Source(s) |
| Unbiased Libraries | Large, diverse chemical collections designed to explore broad chemical space. | 10,000 - 30,000 compounds | [1] |
| Biased Libraries | Smaller, rationally designed collections targeting specific structural motifs. | 100 - 2,500 compounds | [1] |
| Screening Throughput | The number of samples that can be processed in a given timeframe. | >10,000 samples per day | [2] |
| In Vitro Assay Format | Microtiter plates used for cell-free or target-based assays. | 96, 384, or 864 wells | [1][2] |
| In Vivo Assay Format | Microtiter plates used for whole-organism screening (e.g., larvae, seedlings). | 96 wells preferred | [1][3] |
| Assay Reliability | Measured by the Z'-factor, a statistical indicator of assay quality. | Z'-factor > 0.5 is considered good | [2] |
Experimental Protocol: In Vitro HTS for Acetylcholinesterase (AChE) Inhibitors
This protocol outlines a miniaturized in vitro assay to screen for potential insecticide candidates that inhibit the enzyme Acetylcholinesterase (AChE), a key target in the insect nervous system.[3][4]
Objective: To identify compounds that inhibit AChE activity from a large chemical library.
Materials:
-
Recombinant Acetylcholinesterase (from target insect species, e.g., Lucilia cuprina)[3]
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Compound library dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive Control (e.g., a known carbamate or organophosphate insecticide)
-
Negative Control (DMSO vehicle)
-
384-well, clear, flat-bottom microtiter plates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense 50 nL of each compound from the source library plates into the corresponding wells of the 384-well assay plates. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add 10 µL of AChE solution (diluted in assay buffer to a pre-determined optimal concentration) to all wells of the assay plates.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the library compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of a solution containing both ATCI and DTNB to all wells. The final concentration should be optimized, but typical ranges are 0.5 mM for ATCI and 0.3 mM for DTNB.
-
Kinetic Reading: Immediately place the microplate into a plate reader and begin measuring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound that absorbs at this wavelength.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data relative to the controls: Percent Inhibition = [1 - (V_compound - V_neg_control) / (V_pos_control - V_neg_control)] * 100.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).
-
Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ].
-
Visualization: HTS Workflow for Agrochemical Discovery
Caption: Workflow for a typical HTS campaign in agrochemical discovery.
CRISPR-Cas9 for Herbicide Target Gene Validation
The CRISPR-Cas9 genome-editing tool provides a precise and powerful method for validating the molecular targets of potential herbicides.[5] Unlike transient gene silencing methods like RNAi, CRISPR-Cas9 can create complete gene knockouts, providing unambiguous evidence of a gene's role in herbicide sensitivity.[6] This validation is a critical step in confirming the mode of action and ensuring the specificity of a new herbicide.
Data Presentation: CRISPR-Cas9 Editing Efficiency
The success of a CRISPR-Cas9 experiment is often measured by the efficiency of generating the desired genetic modification.
| Parameter | Description | Typical Range | Source(s) |
| sgRNA On-Target Efficiency | Percentage of alleles successfully edited at the intended genomic locus. | 50 - 90% (in protoplasts) | [7] |
| Off-Target Mutations | Frequency of unintended edits at other locations in the genome. | Highly variable; minimized by careful sgRNA design. | [8] |
| T0 Generation Editing | Percentage of primary transformed plants (T0) showing any editing event. | 20 - 80% | [7] |
| Biallelic/Homozygous Mutants | Percentage of T0 or T1 plants with edits in all copies of the target gene. | 10 - 50% (in T1 generation) | [7] |
Experimental Protocol: Validating a Herbicide Target in Arabidopsis thaliana
This protocol describes the validation of a putative herbicide target gene using CRISPR-Cas9-mediated knockout in the model plant Arabidopsis thaliana.[7][8]
Objective: To confirm that the knockout of a target gene confers resistance to a specific herbicide.
Procedure:
-
sgRNA Design and Selection:
-
Obtain the genomic sequence of the target gene.
-
Use web-based tools (e.g., CRISPR-P 2.0, ChopChop) to design 2-3 single guide RNAs (sgRNAs) targeting a conserved exon early in the gene's coding sequence.[8]
-
Select sgRNAs with high predicted on-target efficiency and low predicted off-target scores.
-
-
In Vitro Validation of sgRNA Activity:
-
Synthesize the selected sgRNAs.
-
Amplify a ~500 bp DNA fragment containing the target site from wild-type Arabidopsis genomic DNA via PCR.
-
Assemble the CRISPR/Cas9 ribonucleoprotein (RNP) complex by incubating the purified Cas9 nuclease with an sgRNA.
-
Incubate the RNP complex with the PCR amplicon.[7]
-
Analyze the cleavage products via agarose gel electrophoresis. A successful cleavage will result in two smaller DNA fragments. This step validates that the sgRNA can guide Cas9 to cut the target DNA.
-
-
Plant Transformation Vector Construction:
-
Clone the validated sgRNA expression cassette(s) and a plant-codon-optimized Cas9 expression cassette into a T-DNA binary vector suitable for Agrobacterium-mediated transformation.
-
-
Stable Plant Transformation:
-
Introduce the final vector into Agrobacterium tumefaciens.
-
Transform wild-type Arabidopsis thaliana plants using the floral dip method.
-
Select primary transformants (T0 generation) on an appropriate antibiotic selection medium.
-
-
Molecular Analysis of T0/T1 Plants:
-
Extract genomic DNA from putative T0 transformants.
-
PCR amplify the target region and sequence the amplicons (e.g., via Sanger or Next-Generation Sequencing) to identify plants with mutations (insertions/deletions or "indels") at the target site.[8]
-
Advance plants with confirmed edits to the T1 generation to screen for homozygous mutants that are free of the Cas9 transgene.
-
-
Herbicide Phenotyping Assay:
-
Sow seeds from wild-type (WT) and confirmed homozygous knockout lines on soil.
-
At the 2-3 leaf stage, spray the plants with the experimental herbicide at a discriminating dose (a dose that severely affects WT plants).
-
Include a vehicle-only spray as a negative control.
-
Visually score plant health, chlorophyll content, and survival 7-14 days after treatment. A successful validation will show the knockout plants surviving and remaining healthy while the WT plants exhibit significant damage or death.
-
Visualization: CRISPR-Cas9 Target Validation Workflow
Caption: Key steps in the workflow for herbicide target validation using CRISPR-Cas9.
Proteomics for Novel Fungicide Target Identification
Proteomics, the large-scale study of proteins, is a powerful tool for discovering novel fungicide targets.[9] By comparing the proteomes of a pathogenic fungus under different conditions (e.g., during host infection vs. normal growth, or treated vs. untreated with a sub-lethal dose of a known fungicide), researchers can identify proteins essential for pathogenicity or virulence.[10] These proteins can then become targets for the development of new, environmentally friendly fungicides.[11][12]
Experimental Protocol: Differential Proteomics of a Fungal Pathogen
This protocol provides a general workflow for identifying differentially expressed proteins in a fungal pathogen (e.g., Botrytis cinerea) when interacting with a host plant.[9]
Objective: To identify fungal proteins that are upregulated during the infection process, representing potential virulence factors and fungicide targets.
Procedure:
-
Sample Preparation:
-
Infection Sample: Inoculate host plant tissue (e.g., grape leaves) with fungal spores. Allow the infection to proceed for a defined period (e.g., 48 hours).
-
Control Sample: Grow the fungus in a nutrient-rich liquid culture for the same duration.
-
Harvest both fungal and infected plant material. Quickly freeze in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract total proteins using a lysis buffer optimized for fungal protein extraction (e.g., a buffer containing Tris-HCl, SDS, and protease inhibitors).
-
Precipitate the proteins using a method like TCA/acetone precipitation to remove interfering substances.
-
Resuspend the protein pellet in a suitable buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis (Label-Free Quantification):
-
Desalt the peptide samples using C18 spin columns.
-
Analyze the peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the complex peptide mixture over time, and the mass spectrometer sequences the eluting peptides.
-
Perform multiple technical replicates for each biological condition to ensure statistical robustness.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, MaxQuant) to identify the peptides—and thus the proteins—by matching the experimental MS/MS spectra against a protein database for the specific fungal species.
-
Perform label-free quantification (LFQ) by comparing the signal intensity or spectral counts of each identified protein between the infection and control samples.
-
Identify proteins with a statistically significant change in abundance (e.g., fold change > 2 and p-value < 0.05) as differentially expressed.
-
Perform functional annotation (e.g., Gene Ontology enrichment analysis) on the upregulated proteins to understand their potential roles in pathogenicity.
-
Visualization: Fungal Proteomics Workflow
Caption: General workflow for discovering fungicide targets using proteomics.[13]
Metabolomics for Elucidating Insecticide Mode of Action
Metabolomics is an "omics" technology that involves the comprehensive identification and quantification of small molecules (metabolites) within a biological system.[14] In insecticide development, metabolomics can reveal how a compound affects an insect's metabolism, helping to elucidate its mode of action, identify biomarkers of exposure, or understand mechanisms of resistance.[15][16]
Experimental Protocol: Untargeted Metabolomics of Insecticide-Treated Insects
This protocol describes an untargeted metabolomics experiment to study the metabolic perturbations in an insect model (e.g., Drosophila melanogaster) following exposure to a novel insecticide.[15]
Objective: To identify metabolic pathways significantly altered by insecticide exposure.
Procedure:
-
Insect Rearing and Exposure:
-
Rear a synchronized population of insects under controlled conditions (temperature, humidity, light cycle).
-
Expose a treatment group of adult insects to a sub-lethal dose of the insecticide (e.g., via treated food).
-
Maintain a control group under identical conditions but without insecticide exposure.
-
Collect samples (e.g., whole insects) at several time points post-exposure. Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
Homogenize the frozen samples in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to precipitate proteins and extract a broad range of metabolites.
-
Centrifuge the samples to pellet the precipitated proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-QTOF MS).
-
Run the samples in both positive and negative ionization modes to maximize the detection of different classes of metabolites.
-
Include quality control (QC) samples (pooled from all experimental samples) injected periodically throughout the run to monitor instrument performance and assist in data normalization.
-
-
Data Processing and Statistical Analysis:
-
Process the raw LC-MS data using software like XCMS or MetaboAnalyst. This involves peak picking, retention time correction, and alignment.[14]
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that differ significantly between the control and treated groups.[14]
-
Select features with a high Variable Importance in Projection (VIP) score (>1.0) and a statistically significant p-value (<0.05) as discriminating metabolites.[17]
-
-
Metabolite Identification and Pathway Analysis:
-
Tentatively identify the discriminating metabolites by matching their accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., KEGG, METLIN).
-
Use pathway analysis tools (e.g., MetaboAnalyst) to map the identified metabolites onto known metabolic pathways. This will highlight pathways (e.g., amino acid metabolism, energy metabolism, lipid synthesis) that are significantly impacted by the insecticide.[15]
-
Visualization: Insecticide Mode of Action Workflow
Caption: A workflow for elucidating an insecticide's mode of action using metabolomics.
Key Signaling Pathways in Insecticide Action
Many highly effective insecticides act on the nervous system of the insect, which is a primary and well-validated target.[18] These neurotoxic insecticides disrupt the normal transmission of nerve impulses, leading to paralysis and death.[4] Understanding the specific molecular targets within these signaling pathways is crucial for designing new active ingredients and managing insecticide resistance.
Visualization: Major Insecticide Targets in the Synapse
The following diagram illustrates four major molecular targets for different classes of insecticides at the insect synapse.
Caption: Major molecular targets of four key insecticide classes at the insect synapse.[4][18]
Environmental Fate Assessment
Understanding the environmental fate of a new agricultural chemical—what happens to it after it is released into the environment—is a critical component of its development and regulatory approval.[19] Key processes that determine a pesticide's persistence, mobility, and potential for exposure to non-target organisms include degradation (by light, water, and microbes), adsorption to soil, and transport.[20][21]
Data Presentation: Key Environmental Fate Parameters
The environmental behavior of a pesticide is characterized by several key quantitative parameters.
| Parameter | Symbol | Description | Implication | Source(s) |
| Soil Half-Life | DT50 | Time required for 50% of the compound to degrade in soil. | Indicates persistence. Shorter is generally better. | [20] |
| Aqueous Photolysis Half-Life | Time for 50% degradation in water due to sunlight. | Important for surface water fate. | [21] | |
| Hydrolysis Half-Life | Time for 50% degradation in water at a specific pH. | Indicates stability in water. | [20] | |
| Soil Adsorption Coefficient | Koc | Ratio of pesticide adsorbed to soil organic carbon vs. in soil water. | High Koc = less mobile, less likely to leach. | [21] |
| Octanol-Water Partition Coeff. | Kow | Ratio of pesticide in octanol vs. water at equilibrium. | Indicates potential to bioaccumulate in organisms. | [19] |
Visualization: Pesticide Environmental Fate Workflow
This diagram illustrates the logical flow of assessing the major processes that determine a pesticide's fate in the environment.
Caption: Key processes governing the environmental fate of an agricultural chemical.[20][21]
References
- 1. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. criver.com [criver.com]
- 7. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Proteomics-Based Fungicides: New Strategies for Environmentally Friendly Control of Fungal Plant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Development of Proteomics-Based Fungicides: New Strategies for Environmentally Friendly Control of Fungal Plant Diseases | Semantic Scholar [semanticscholar.org]
- 12. Proteomic Strategies on the Management of Phytopathogenic Fungi | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomic Analysis Reveals the Effect of Insecticide Chlorpyrifos on Rice Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drosophila, metabolomics and insecticide action - Enlighten Theses [theses.gla.ac.uk]
- 16. Frontiers | Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers [frontiersin.org]
- 17. An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Environmental Fate - Canada.ca [canada.ca]
- 20. What happens to pesticides released in the environment? [npic.orst.edu]
- 21. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and process diagrams to help optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely reported method involves a three-step synthesis starting from 2-amino-4-methylpyridine (also known as 2-amino-4-picoline).[1] The sequence is:
-
Diazotization and Chlorination: Conversion of 2-amino-4-methylpyridine to 2-chloro-4-methylpyridine. This is typically achieved by reacting the starting material with a nitrite salt in an acidic medium, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Side-Chain Chlorination: Radical chlorination of the methyl group of 2-chloro-4-methylpyridine to form the key intermediate, 2-chloro-4-(chloromethyl)pyridine.[1] This is often done using sulfuryl chloride (SO₂Cl₂) with a radical initiator.[1]
-
N-Alkylation: Condensation of 2-chloro-4-(chloromethyl)pyridine with piperidine in the presence of a base to yield the final product.[1]
Q2: What is a typical overall yield for this synthesis?
A2: The overall yield for the three-step process is reported to be over 32%.[1] The final N-alkylation step can be very high-yielding, with reports of 90-92% yield under optimized conditions.[1]
Q3: What are the critical intermediates in this synthesis?
A3: The two critical intermediates are 2-chloro-4-methylpyridine and 2-chloro-4-(chloromethyl)pyridine. The purity of these intermediates is crucial for obtaining a high yield and purity of the final product.
Q4: Are there any major side products to be aware of during the synthesis?
A4: Yes. During the side-chain chlorination of 2-chloro-4-methylpyridine, over-chlorination can occur, leading to the formation of 2-chloro-4-(dichloromethyl)pyridine and 2-chloro-4-(trichloromethyl)pyridine.[3][4] Controlling the stoichiometry of the chlorinating agent is key to minimizing these impurities.[3]
Q5: What purification methods are recommended for the final product?
A5: The final product is typically a light yellow oily liquid.[1] Purification involves an aqueous workup to remove the base and salts, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated under reduced pressure.[1] If significant impurities are present, column chromatography may be necessary.
Synthesis Workflow Diagram
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This protocol is based on a reported high-yield synthesis.[1]
Step 1 & 2: Synthesis of 2-Chloro-4-methylpyridine
-
Under ice-salt bath cooling, add a nitrite aqueous solution (e.g., sodium nitrite) dropwise to a mixture of an acid (e.g., concentrated HCl) and 2-amino-4-methylpyridine.
-
After the addition, allow the reaction to warm to 70-100°C for 15-30 minutes.
-
Cool the mixture, adjust the pH to 6.0-8.0, and extract the aqueous solution with ethyl acetate.
-
Recrystallize the extracted solid to obtain a white solid intermediate.
-
Add phosphorus oxychloride (POCl₃) to the white solid and heat to 80-110°C under reflux for 5-15 hours.
-
After cooling, carefully quench the reaction mixture with cold water and ammonia, maintaining a temperature of 20-35°C.
-
Adjust the pH to 10.0-11.5 with ammonia and purify by reduced pressure distillation to obtain 2-chloro-4-methylpyridine.[2]
Step 3: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
To 2-chloro-4-methylpyridine, add sulfuryl chloride (SO₂Cl₂) dropwise.
-
During the addition, add a radical initiator (e.g., AIBN or benzoyl peroxide) in batches.
-
After the reaction is complete, purify the product by reduced pressure distillation to yield 2-chloro-4-(chloromethyl)pyridine.
Step 4: Synthesis of this compound (Final Product)
-
In a round-bottom flask, combine 2-chloro-4-(chloromethyl)pyridine (1.0 mol), potassium carbonate (K₂CO₃, 1.0 mol), piperidine (1.0 mol), and DMF (approx. 3.7 L/mol).[1]
-
Heat the mixture to 80°C and maintain reflux for 6 hours.
-
Monitor the reaction progress using TLC.
-
Once complete, cool the mixture to room temperature and add water.
-
Adjust the pH to 8-9 using a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the final product as a light yellow oil.[1]
Data Presentation: N-Alkylation Reaction Conditions
The following table summarizes the optimized conditions for the final N-alkylation step as reported in the literature.[1]
| Parameter | Value | Molar Ratio (to Substrate) |
| Substrate | 2-Chloro-4-(chloromethyl)pyridine | 1.0 |
| Nucleophile | Piperidine | 1.0 |
| Base | Potassium Carbonate (K₂CO₃) | 1.0 |
| Solvent | N,N-Dimethylformamide (DMF) | ~3.7 L/mol |
| Temperature | 80 °C | N/A |
| Reaction Time | 6 hours | N/A |
| Reported Yield | 90% | N/A |
Troubleshooting Guide
Issue 1: Low yield in the side-chain chlorination step (Step 3).
-
Possible Cause: Inefficient radical initiation or premature termination.
-
Q: How can I improve the efficiency of the radical chlorination?
-
Possible Cause: Formation of multiple chlorinated side products.
-
Q: My product mixture contains significant amounts of di- and tri-chlorinated species. How do I prevent this?
-
A: This indicates over-chlorination.[3] Carefully control the stoichiometry of SO₂Cl₂ relative to 2-chloro-4-methylpyridine. A molar ratio of 0.5:1 to 0.5:3 (SO₂Cl₂ to substrate) has been suggested in patents.[1] Adding the chlorinating agent slowly and monitoring the reaction progress by GC or ¹H NMR can help stop the reaction at the mono-chlorinated stage.
-
Issue 2: Low yield or stalled reaction in the final N-alkylation step (Step 4).
-
Possible Cause: Insufficiently active base or poor solubility.
-
Q: The reaction is not going to completion. What should I try?
-
A: Ensure that anhydrous potassium carbonate and a dry polar aprotic solvent like DMF are used, as moisture can hinder the reaction.[5][6] If solubility is an issue, ensure adequate stirring and temperature. For challenging alkylations, a stronger base like cesium carbonate (Cs₂CO₃) could be tested.[6] The reaction requires heating; ensure the temperature is maintained at ~80°C.[1]
-
-
Possible Cause: Degradation of starting material or product.
-
Q: I am observing multiple unknown spots on my TLC plate. What is happening?
-
A: 2-chloro-4-(chloromethyl)pyridine is a reactive alkylating agent. Prolonged reaction times or excessively high temperatures can lead to degradation or side reactions. Monitor the reaction closely and stop it once the starting material is consumed.[6] Ensure the workup procedure is not overly acidic or basic, which could degrade the product.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting materials.
-
Q: How do I remove unreacted piperidine or 2-chloro-4-(chloromethyl)pyridine?
-
A: Unreacted piperidine can typically be removed during the aqueous workup by washing with a dilute acid solution (e.g., 1M HCl), which will form a water-soluble salt.[7] However, be cautious as your product is also basic and may be extracted into the aqueous layer if the pH is too low. A careful pH adjustment to 8-9 is recommended.[1] Residual 2-chloro-4-(chloromethyl)pyridine may require purification by column chromatography.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of crude 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: 2-Chloro-4-chloromethylpyridine and piperidine.
-
By-products: Compounds formed from side reactions during the synthesis. Pyridine derivatives can sometimes contain related substances like picolines and lutidines if the starting materials are not pure.[1]
-
Solvent Residues: Residual solvents from the reaction, such as DMF or ethyl acetate.[2]
-
Water: Pyridine compounds are often hygroscopic and can absorb moisture from the air.[1]
-
Degradation Products: Discoloration to a yellow or brown liquid can indicate the presence of degradation products.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of impurities. The most common techniques are:
-
Acid-Base Extraction: This technique leverages the basicity of the piperidine and pyridine nitrogen atoms to separate the product from non-basic impurities.[3]
-
Column Chromatography: Effective for removing impurities with different polarities. Silica gel is a common stationary phase, but care must be taken to avoid peak tailing.[4][5]
-
Distillation: Vacuum distillation can be used to purify the product, which is a liquid at room temperature.[2]
-
Crystallization as a Salt: The compound can be converted to a salt (e.g., oxalate or fumarate) which is often a stable, crystalline solid that can be purified by recrystallization.[6][7]
Q3: How should purified this compound be stored?
A3: To prevent degradation and moisture absorption, the purified compound, which is typically a light yellow oily liquid, should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen).[1][2] Refrigeration is recommended for long-term storage.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity percentage by area.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is a dark yellow or brown oil after initial work-up.
-
Question: My crude product is dark brown. What is causing this discoloration and how can I remove it?
-
Answer: Discoloration is often due to the presence of impurities or degradation products.[1]
-
Troubleshooting Steps:
-
Identify the Cause: Use TLC or LC-MS to get a preliminary idea of the number of impurities.
-
Purification Options:
-
Acid-Base Extraction: Perform an aqueous work-up. Dissolve the crude oil in an organic solvent like ethyl acetate, wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and then wash with brine.[2][10]
-
Column Chromatography: If simple extraction is insufficient, column chromatography is a robust method for separating colored impurities.[8]
-
Distillation: Vacuum distillation can separate the desired product from non-volatile, colored impurities.[2]
-
-
-
Issue 2: Low recovery of the product after purification.
-
Question: I am experiencing significant product loss during purification. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors, including product degradation, incomplete extraction, or issues with the chosen purification technique.
-
Troubleshooting Steps:
-
Check pH during Extraction: Ensure the pH is sufficiently basic (pH 8-9 or higher) during the final extraction step from the aqueous layer to ensure the amine is fully deprotonated and transfers to the organic phase.[2]
-
Optimize Chromatography:
-
Column Overload: Injecting too much sample can lead to poor separation and loss of product.[4]
-
Solvent Polarity: If the elution solvent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely. Optimize the mobile phase using TLC first.
-
-
Prevent Degradation: Pyridine derivatives can be sensitive. Avoid prolonged exposure to strong acids, bases, or high temperatures.
-
-
Issue 3: Peak tailing during column chromatography or HPLC analysis.
-
Question: My compound shows significant peak tailing on a silica gel column. How can I achieve a better peak shape?
-
Answer: Peak tailing for basic compounds like this pyridine derivative is a common problem. It is primarily caused by strong interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica surface.[4]
-
Troubleshooting Steps:
-
Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase. The TEA will preferentially interact with the active silanol sites, allowing your compound to elute more symmetrically.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 column for reverse-phase chromatography.[4]
-
Mobile Phase pH Adjustment (for HPLC): For reverse-phase HPLC, adjusting the mobile phase pH with a buffer can improve peak shape by controlling the ionization state of the analyte and silanol groups.[4]
-
-
Issue 4: The compound oils out or fails to crystallize when forming a salt.
-
Question: I am trying to purify my compound as an oxalate salt, but it precipitates as an oil instead of a solid. What should I do?
-
Answer: Oiling out during crystallization often indicates that the solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.
-
Troubleshooting Steps:
-
Solvent System: Ensure you are using an appropriate solvent. For salt formation, this is often an alcohol like isopropanol or ethanol, sometimes with a co-solvent.
-
Control Saturation: Try adding the oxalic acid solution dropwise to a more dilute solution of the free base.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product if available.
-
Solvent Exchange: Try re-dissolving the oil in a minimal amount of a good solvent (like methanol) and then slowly adding a poor solvent (like diethyl ether or hexane) until turbidity appears, then allow it to stand.
-
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₂ | [11] |
| Molecular Weight | 210.7 g/mol | [11] |
| Appearance | Light yellow oily liquid | [2] |
| Boiling Point | 303.8 ± 27.0 °C (Predicted) | [12] |
| Density | 1.164 g/mL (Predicted) | [12] |
| Purification Technique | Key Parameters | Comments | Reference |
| Acid-Base Workup | pH Adjustment: 8-9 | Use saturated sodium bicarbonate or K₂CO₃. | [2] |
| Column Chromatography | Stationary Phase: Silica Gel (200-300 mesh) | Use a mobile phase of Petroleum Ether: Dichloromethane (2:1) or Ethyl Acetate/Hexane. Add 0.1-1% TEA to prevent tailing. | [8][13] |
| Salt Formation | Reagent: Oxalic Acid | Often performed in an alcohol solvent to yield a crystalline solid. | [6] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude product).
-
Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid. Shake well. The basic product will move to the aqueous layer as a hydrochloride salt.
-
Separation: Separate the layers. Discard the organic layer, which contains non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide or saturated sodium bicarbonate solution, with stirring until the pH is >9.[2] The free base will precipitate or form an oily layer.
-
Re-extraction: Extract the free base from the aqueous layer three times with fresh portions of ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[10]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for removing impurities of different polarities.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.[5]
-
Elution:
-
Prepare an eluent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased. For this basic compound, a system like dichloromethane/petroleum ether (1:2) or ethyl acetate/hexane with 0.5% triethylamine (TEA) is recommended to ensure good separation and prevent peak tailing.[4][8]
-
Begin elution and collect fractions.
-
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 3. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Buy this compound oxalate | 406484-56-8 [smolecule.com]
- 7. Buy this compound fumarate | 406484-55-7 [smolecule.com]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Synthesis and Purification of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 2-chloro-4-(chloromethyl)pyridine with piperidine.[1] Potential impurities can arise from starting materials, side reactions, or degradation. The most common impurities include:
-
Unreacted Starting Materials:
-
2-chloro-4-(chloromethyl)pyridine
-
Piperidine
-
-
Side-Reaction Byproducts:
-
Bis-alkylation product: 1,4-bis((2-chloropyridin-4-yl)methyl)piperazine, which can form if piperazine is present as an impurity in piperidine.
-
Quaternary ammonium salt: Formed by the reaction of the product with unreacted 2-chloro-4-(chloromethyl)pyridine.
-
Hydrolysis product: 2-chloro-4-(hydroxymethyl)pyridine, resulting from the hydrolysis of 2-chloro-4-(chloromethyl)pyridine if moisture is present.[2]
-
-
Process-Related Impurities:
-
Solvents used in the reaction and work-up (e.g., DMF, ethyl acetate).
-
Colored impurities of unknown structure, which can form during the reaction or upon storage.[3]
-
Q2: My final product has a persistent yellow or brown color. How can I remove it?
A2: Colored impurities are common in amine chemistry. Here are a few strategies to decolorize your product:
-
Activated Charcoal Treatment: During workup or before recrystallization, you can treat a solution of your product with a small amount of activated charcoal.[4] Gently heat the solution for a short period, then filter the charcoal through a pad of celite. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: Silica gel chromatography is effective at separating colored impurities.
-
Recrystallization: Sometimes, the colored impurity is significantly more soluble in the recrystallization solvent and will remain in the mother liquor.
Q3: My reaction yield is low. What are the possible reasons and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the limiting starting material has been consumed.
-
Side reactions: The formation of byproducts, such as the quaternary ammonium salt, can consume the starting materials and product. Using a slight excess of piperidine can help to minimize this.
-
Product loss during workup: this compound is a basic compound. Ensure the aqueous layer is sufficiently basic (pH > 9) during the extraction to keep the product in its free base form, which is more soluble in organic solvents.
-
Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.[5]
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-chloro-4-(chloromethyl)pyridine in the Final Product
| Analytical Evidence | Possible Cause | Troubleshooting Steps |
| A distinct spot on TLC that corresponds to the starting material. Signal in ¹H NMR spectrum around 4.6 ppm (s, 2H) for the benzylic protons. | Incomplete reaction or insufficient amount of piperidine. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC until the 2-chloro-4-(chloromethyl)pyridine spot disappears. If the reaction is sluggish, consider a moderate increase in temperature. 2. Adjust Stoichiometry: Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the electrophile. 3. Purification: Unreacted 2-chloro-4-(chloromethyl)pyridine can be removed by column chromatography. |
Issue 2: Product is Contaminated with Piperidine
| Analytical Evidence | Possible Cause | Troubleshooting Steps |
| Broad signals in the ¹H NMR spectrum around 2.8 ppm and 1.5 ppm. A characteristic amine smell. | Excess piperidine used in the reaction and inefficient removal during workup. | 1. Acid-Base Extraction: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess piperidine and extract it into the aqueous layer.[3] 2. Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure can help remove residual piperidine.[6] |
Issue 3: Formation of a Water-Soluble Impurity
| Analytical Evidence | Possible Cause | Troubleshooting Steps |
| A significant portion of the product is lost to the aqueous layer during extraction, even at basic pH. | Formation of a quaternary ammonium salt byproduct. | 1. Control Stoichiometry: Avoid a large excess of 2-chloro-4-(chloromethyl)pyridine. 2. Purification: This highly polar impurity can be effectively removed by column chromatography. |
Experimental Protocols
Acid-Base Extraction for Crude Product Purification
This method is highly effective for removing non-basic impurities and excess piperidine.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 10g scale). This will protonate the desired product and any other basic compounds, transferring them to the aqueous layer.
-
Organic Wash: Separate the aqueous layer and wash it with a small portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) until the pH is above 9. This will deprotonate the product, making it soluble in organic solvents again.
-
Product Extraction: Extract the product from the basified aqueous layer with the original organic solvent (3 x 50 mL for a 10g scale).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Column Chromatography
For achieving high purity, particularly for removing structurally similar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent peak tailing of the basic product, it is recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization
This method can be used to obtain a crystalline solid product of high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyridine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can improve the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | Pyridine-H6 | ~8.2 | d |
| Pyridine-H5 | ~7.2 | d | |
| Pyridine-H3 | ~7.3 | s | |
| -CH₂-N | ~3.5 | s | |
| Piperidine-H (axial & equatorial) | ~2.4 | m | |
| Piperidine-H (axial & equatorial) | ~1.6 | m | |
| Piperidine-H (axial & equatorial) | ~1.4 | m | |
| 2-chloro-4-(chloromethyl)pyridine | Pyridine-H | ~8.4, 7.4, 7.3 | m |
| -CH₂-Cl | ~4.6 | s | |
| Piperidine | -NH-CH₂- | ~2.8 | m |
| -CH₂- | ~1.5 | m | |
| -CH₂-CH₂-CH₂- | ~1.6 | m |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Suggested Starting Conditions for HPLC Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting flow for addressing low purity issues.
References
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Common Side Reactions and Byproducts in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during chemical synthesis.
Troubleshooting Guides & FAQs
This section is organized by common reaction types and synthetic challenges. Each guide provides answers to specific issues you may encounter during your experiments.
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis, yet it is often accompanied by side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs):
-
Q1: My amide coupling reaction is low-yielding. What are the common culprits?
-
A1: Low yields in amide coupling reactions can stem from several factors. Incomplete activation of the carboxylic acid is a frequent issue. Ensure your coupling reagent is fresh and used in the appropriate stoichiometric amount. The presence of moisture can hydrolyze the activated intermediate, so using anhydrous solvents and reagents is critical. Additionally, the amine nucleophile might be too hindered or not nucleophilic enough, leading to slow or incomplete reaction. In such cases, consider using a more potent coupling reagent or running the reaction at a higher temperature.
-
-
Q2: I am observing a significant amount of a byproduct with the same mass as my starting carboxylic acid. What is likely happening?
-
A2: This observation suggests that the activated carboxylic acid intermediate is being quenched before it can react with the amine. This is often due to residual water in the reaction mixture. Rigorously drying all solvents and reagents should be your first troubleshooting step. Another possibility is the decomposition of the activated intermediate, which can be time and temperature-dependent.
-
-
Q3: My peptide coupling is resulting in racemization of the amino acid. How can I prevent this?
-
A3: Racemization is a common side reaction in peptide synthesis, particularly when using carbodiimide coupling reagents like DCC or EDC.[1] The formation of an oxazolone intermediate is often the cause. To suppress racemization, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[2] Uronium/aminium salt-based reagents like HATU and HBTU also generally result in lower levels of racemization.[3]
-
-
Q4: I am seeing byproducts related to my coupling reagent. What are they and how can I remove them?
-
A4: Coupling reagents themselves can lead to byproducts. For instance, carbodiimide reagents like DCC and EDC form insoluble or water-soluble urea byproducts, respectively.[1][4] Dicyclohexylurea (DCU) from DCC is typically removed by filtration, while the urea from EDC is removed during aqueous workup.[1][4] Phosphonium-based reagents like PyBOP can also generate byproducts that may complicate purification.[3] Careful selection of the coupling reagent based on the desired purification strategy is important.[4]
-
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent can significantly impact the purity of the crude product. The following table provides a qualitative comparison of the crude purity obtained with different coupling reagents in a model peptide synthesis.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[3] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[3] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[3] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[3] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU and HCTU.[3] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Grignard Reactions
Grignard reagents are powerful nucleophiles, but their high reactivity can also lead to several side reactions.
Frequently Asked Questions (FAQs):
-
Q1: My Grignard reaction has a very low yield or is not starting at all. What are the common causes and how can I troubleshoot this?
-
A1: This is a frequent issue and often points to the deactivation of the Grignard reagent. The most common culprits are the presence of water or other protic sources, and an inactive magnesium surface. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that all solvents are anhydrous. The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.
-
-
Q2: I am observing a significant amount of a homocoupling product (R-R from an R-X starting material). How can I minimize this?
-
A2: Homocoupling, also known as Wurtz coupling, can occur, especially with more reactive alkyl halides. This side reaction can be minimized by adding the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Using a less polar solvent may also reduce the rate of this side reaction.
-
-
Q3: My Grignard reagent is reacting as a base instead of a nucleophile, leading to enolization of my ketone starting material. What can I do?
-
A3: Grignard reagents are strong bases and can deprotonate acidic alpha-protons of carbonyl compounds, especially with sterically hindered ketones. To favor nucleophilic addition over enolization, you can try adding the ketone to the Grignard reagent at a low temperature (e.g., -78 °C) and then slowly warming the reaction. Using a less sterically hindered Grignard reagent, if possible, can also help. The addition of cerium(III) chloride (CeCl₃) can also promote 1,2-addition over enolization.
-
Experimental Protocol: Minimizing Side Reactions in Grignard Reactions
This protocol outlines key steps to minimize common side reactions during the formation and use of Grignard reagents.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional)
-
Electrophile (e.g., aldehyde, ketone)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven at 120 °C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings in the reaction flask. If the magnesium appears dull, add a small crystal of iodine and gently warm the flask until the purple color disappears.
-
Grignard Formation: Add a small portion of the alkyl/aryl halide in anhydrous ether/THF to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. Once initiated, add the remaining halide dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: Cool the Grignard reagent to 0 °C or a lower temperature. Add a solution of the electrophile in anhydrous ether/THF dropwise. Maintain the low temperature during the addition.
-
Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This provides a milder workup than using strong acid, which can sometimes promote side reactions with the product.
Visualization: Troubleshooting a Failed Grignard Reaction
References
Technical Support Center: Stability, Storage, and Handling of Chlorinated Pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stability, storage, and handling of chlorinated pyridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful use of these critical reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for chlorinated pyridine compounds?
A1: Most chlorinated pyridine compounds are stable under recommended storage conditions.[1][2][3] As a general guideline, they should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3] For specific compounds, always refer to the Safety Data Sheet (SDS) for precise storage temperatures, which may include refrigeration or storage at room temperature under an inert atmosphere.[4]
Q2: I've observed discoloration of my chlorinated pyridine compound. What could be the cause?
A2: Discoloration, such as the appearance of a yellow tint in a previously colorless liquid, can be an indication of impurity formation or degradation.[5] This can be caused by exposure to air, light, or incompatible materials over time. For instance, older or impure samples of pyridine can appear yellow.[5] It is crucial to ensure that the compound is stored under the recommended conditions and that the container is properly sealed. If discoloration is observed, it is advisable to verify the purity of the compound before use, for example, by analytical techniques like HPLC.
Q3: Are there any common solvents or reagents that are incompatible with chlorinated pyridines?
A3: Yes, chlorinated pyridines can be incompatible with a range of substances. Strong oxidizing agents, strong acids, and acid chlorides are commonly listed as incompatible.[3] It is also important to be cautious with certain solvents. For example, some pyridine derivatives can react with dichloromethane (DCM) at room temperature to form bispyridinium dichlorides, which can lead to side products and reduced yields in reactions where pyridine is used as a scavenger.
Q4: My reaction with a chlorinated pyridine is giving a low yield. Could the stability of the reagent be a factor?
A4: Absolutely. The stability of the chlorinated pyridine reagent can significantly impact reaction yields. For example, 4-chloropyridine is known to be unstable and can react with itself.[6] It is often more stable when stored and handled as its hydrochloride salt.[6] If you are experiencing low yields, consider the purity and age of your starting material. It may be necessary to purify the reagent before use or to use a freshly opened bottle. Distilling the compound from KOH pellets is a purification method for 3-chloropyridine.[4]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Results or Complete Reaction Failure
| Possible Cause | Troubleshooting Steps |
| Degraded Starting Material | - Verify Purity: Analyze the chlorinated pyridine starting material by HPLC or GC to check for impurities or degradation products. - Purify Reagent: If impurities are detected, purify the reagent. For example, 3-chloropyridine can be distilled from KOH pellets.[4] - Use Fresh Reagent: Whenever possible, use a new or freshly opened bottle of the chlorinated pyridine. |
| Improper Handling | - Inert Atmosphere: Handle air- and moisture-sensitive chlorinated pyridines under an inert atmosphere (e.g., argon or nitrogen). - Clean Glassware: Ensure all glassware is thoroughly cleaned and dried to prevent contamination.[7] |
| Incorrect Reaction Conditions | - Temperature Control: Carefully monitor and control the reaction temperature, as excessive heat can lead to decomposition.[7] - Order of Addition: The order and rate of reagent addition can be critical. Follow the experimental procedure precisely.[7][8] |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent | - Solvent Choice: Be aware of potential reactions with solvents. For instance, avoid storing or running reactions of pyridine derivatives in dichloromethane for extended periods. |
| Instability of Intermediates or Products | - Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of side products and to avoid prolonged reaction times that could lead to decomposition.[7][9] |
| Presence of Impurities in Starting Material | - Starting Material Analysis: Impurities in the chlorinated pyridine reagent can participate in side reactions. Analyze the starting material for purity. Small amounts of isomeric impurities can lead to the formation of unexpected products.[10] |
Stability of Chlorinated Pyridine Compounds: A Qualitative Overview
| Compound | General Stability | Known Instabilities and Degradation Pathways |
| 2-Chloropyridine | Generally stable under recommended storage conditions.[1] | - Not expected to undergo hydrolysis under environmental conditions.[1] - Resistant to microbiological degradation.[11] - Photodegradation in aqueous solution can occur, leading to various intermediate products.[12] - Can undergo volatilization from water.[11] |
| 3-Chloropyridine | Generally stable under recommended storage conditions.[2] | - Can be purified by distillation from KOH pellets, suggesting some level of instability that can be rectified.[4] |
| 4-Chloropyridine | Known to be unstable.[6] | - Can react with itself.[6] - More stable as its hydrochloride salt.[6] |
| 2,6-Dichloropyridine | Solid at room temperature and generally stable. | - Can be synthesized by high-temperature chlorination of 2-chloropyridine.[13] |
Experimental Protocols
Forced Degradation Study Protocol for Chlorinated Pyridine Compounds
This protocol provides a general framework for assessing the intrinsic stability of chlorinated pyridine compounds. The conditions can be adjusted based on the specific properties of the compound being tested.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the chlorinated pyridine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for a predetermined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to a dry heat of 60-80°C.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[14][15] A dark control sample should be stored under the same conditions to exclude thermal degradation.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.
Visualizing Experimental Workflows and Logical Relationships
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Key factors influencing the stability of chlorinated pyridines.
References
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 3-Chloropyridine | 626-60-8 [chemicalbook.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound is typically achieved in a three-step process starting from 2-amino-4-picoline. This guide is structured to address potential issues at each stage of the synthesis.
Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-picoline
This step commonly involves a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a chloro group.
-
Question 1: Why is the yield of 2-chloro-4-methylpyridine consistently low?
Answer: Low yields in this diazotization-chlorination reaction can stem from several factors:
-
Decomposition of the Diazonium Salt: Diazonium salts of pyridines are often unstable. It is crucial to maintain a low reaction temperature, typically between 0-5 °C, to prevent decomposition which can lead to the formation of phenolic byproducts and a reduction in yield.[1]
-
Incomplete Diazotization: Ensure that the 2-amino-4-picoline has completely dissolved in the acidic solution before the addition of the nitrite solution. Insufficient acidity can lead to incomplete formation of the diazonium salt. A high concentration of a strong mineral acid like hydrochloric acid is necessary.[1][2]
-
Side Reactions: Azo coupling, where the diazonium salt reacts with unreacted 2-amino-4-picoline, can be a significant side reaction. Maintaining high acidity helps to prevent this by ensuring the starting amine is fully protonated.[1]
-
-
Question 2: The reaction mixture turned dark brown/black. What does this indicate?
Answer: A dark coloration is often a sign of diazonium salt decomposition and the formation of phenolic and other polymeric byproducts.[1] This is typically caused by the reaction temperature rising above the recommended 0-5 °C range. Ensure efficient cooling and slow, portion-wise addition of the sodium nitrite solution to control the exothermic nature of the reaction.
Step 2: Side-Chain Chlorination of 2-Chloro-4-methylpyridine to 2-Chloro-4-(chloromethyl)pyridine
This step involves a radical chlorination of the methyl group.
-
Question 3: My main product is contaminated with di- and tri-chlorinated impurities. How can I improve the selectivity for the mono-chlorinated product?
Answer: Over-chlorination is a common issue in radical side-chain chlorination. To enhance the selectivity for 2-chloro-4-(chloromethyl)pyridine:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) to 2-chloro-4-methylpyridine. Using a slight excess of the chlorinating agent can be avoided by closely monitoring the reaction progress using techniques like GC or TLC.
-
Reaction Time and Temperature: Shorter reaction times and moderate temperatures can favor mono-chlorination. Prolonged reaction times or excessive temperatures will increase the likelihood of multiple chlorinations.
-
-
Question 4: The chlorination reaction stops or is very sluggish. What could be the cause?
Answer: A stalled reaction is often due to the formation of the hydrochloride salt of 2-chloro-4-methylpyridine. The pyridine nitrogen is basic and can be protonated by the HCl generated during the reaction. This hydrochloride salt is significantly less reactive towards radical chlorination.[3][4][5][6]
-
pH Control: To mitigate this, the reaction should be carried out with a method to neutralize the HCl as it is formed. One patented method suggests maintaining the pH of the reaction mixture between 0.5 and 3 by the continuous or intermittent addition of a basic aqueous solution, such as potassium carbonate.[4][6]
-
Radical Initiator: Ensure a sufficient amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used and that it is added throughout the reaction if necessary, as these initiators have a finite half-life at elevated temperatures.[3][4][5]
-
Step 3: Synthesis of this compound
This final step is a nucleophilic substitution of the chloromethyl group with piperidine.
-
Question 5: The final substitution reaction with piperidine has a low yield. How can I optimize this step?
Answer: Low yields in this step can be due to incomplete reaction or side reactions.
-
Base: The reaction generates HCl, which will protonate the piperidine and the product, rendering them unreactive. It is essential to use a base, such as potassium carbonate, to neutralize the acid.[7]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[7]
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. A typical condition is heating at around 80 °C for several hours.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Question 6: How can I effectively purify the final product?
Answer: The crude product may contain unreacted starting materials, the hydrochloride salt of the product, and other impurities.
-
Aqueous Work-up: An initial aqueous work-up is crucial. Washing the organic extract with water can remove inorganic salts. A wash with a dilute base, like sodium bicarbonate solution, can neutralize any remaining acid and free the product from its hydrochloride salt.[7]
-
Chromatography: If impurities persist, column chromatography on silica gel is a standard method for purification.[8]
-
Acid-Base Extraction: For certain pyridine-containing compounds, an acid-base extraction can be an effective purification strategy. The crude product is dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer as its salt. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.[9]
-
Quantitative Data Summary
| Parameter | Step 1: 2-Chloro-4-methylpyridine Synthesis | Step 2: Side-Chain Chlorination | Step 3: Final Product Synthesis |
| Starting Material | 2-Amino-4-picoline | 2-Chloro-4-methylpyridine | 2-Chloro-4-(chloromethyl)pyridine & Piperidine |
| Key Reagents | NaNO₂, HCl, (CuCl) | SO₂Cl₂ or Cl₂, AIBN/BPO, Base | K₂CO₃ |
| Solvent | Water/Acid | CCl₄ or neat | DMF |
| Temperature | 0-5 °C | 60-90 °C[6] | ~80 °C[7] |
| Typical Yield | ~70%[10] | 77-79%[11] | ~90%[7] |
| Key Side Products | 2-Hydroxy-4-methylpyridine, Azo compounds | Di- and tri-chlorinated pyridines | Quaternary ammonium salts |
| pH Control | Highly acidic | 0.5 - 3.0[4][6] | Basic (pH 8-9 during workup)[7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methylpyridine
-
Under freezing conditions in an ice-salt bath, dissolve 2-amino-4-picoline in a suitable concentrated acid (e.g., hydrochloric acid).[7]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at low temperature for a short period.
-
If using a copper catalyst (Sandmeyer conditions), add the cold diazonium salt solution to a solution of copper(I) chloride.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 70-100 °C) until nitrogen evolution ceases.[11]
-
Cool the reaction mixture and neutralize with a base (e.g., ammonia water) to a pH of 10.0-11.5.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.[11]
Protocol 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-chloro-4-methylpyridine in a suitable solvent like carbon tetrachloride (CCl₄).[11]
-
Add a radical initiator such as AIBN (e.g., 0.002 equivalents).[11]
-
Heat the mixture to reflux (around 80 °C).[11]
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1 equivalent) dropwise. Add additional portions of AIBN during the addition.[7]
-
After the addition is complete, continue to reflux for an additional 2-8 hours, monitoring the reaction progress by GC or TLC.[7]
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate until the pH is neutral (around 7.0).[11]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation.[7]
Protocol 3: Synthesis of this compound
-
To a round-bottom flask, add 2-chloro-4-(chloromethyl)pyridine (1 equivalent), piperidine (1 equivalent), and potassium carbonate (1 equivalent) to DMF.[7]
-
Heat the reaction mixture to 80 °C and maintain for approximately 6 hours, or until the starting material is consumed as indicated by TLC.[7]
-
Cool the reaction to room temperature and add water.
-
Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[7]
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. portal.tpu.ru [portal.tpu.ru]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Scaling Up the Condensation Reaction of 2-Chloro-4-chloromethylpyridine with Piperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the condensation reaction between 2-chloro-4-chloromethylpyridine and piperidine to synthesize 2-chloro-4-(piperidin-1-ylmethyl)pyridine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of the condensation reaction.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive 2-chloro-4-chloromethylpyridine: The starting material may have degraded, especially if not stored properly. It is sensitive to moisture and basic conditions. 2. Insufficiently strong base: The chosen base may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to the protonation of piperidine and halting the reaction. 3. Low reaction temperature: The reaction may require thermal energy to proceed at a practical rate. 4. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | 1. Verify starting material quality: Use fresh or properly stored 2-chloro-4-chloromethylpyridine. Consider running a small-scale test reaction to confirm its reactivity. 2. Select a suitable base: Use an anhydrous inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base. Ensure at least a stoichiometric amount of base is used. 3. Increase reaction temperature: Heat the reaction mixture. A common temperature for this reaction is 80°C.[1] Monitor for potential side reactions at higher temperatures. 4. Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective for this type of reaction.[1] |
| Formation of a White Precipitate (Incomplete Reaction) | 1. Piperidine hydrochloride salt formation: If the base is not effectively neutralizing the generated HCl, the piperidine will be protonated, forming a salt that may precipitate out of the solution. | 1. Ensure efficient mixing: On a larger scale, ensure that the reaction mixture is being stirred vigorously to allow the solid base to react with the generated HCl. 2. Use a stronger or more soluble base: Consider using a stronger base or a base that is more soluble in the reaction medium. |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 2. Sub-stoichiometric amount of piperidine: An insufficient amount of the nucleophile will result in incomplete conversion of the starting material. | 1. Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. 2. Use a slight excess of piperidine: Employing a small excess (e.g., 1.1 equivalents) of piperidine can help drive the reaction to completion. |
| Formation of a Viscous, Difficult-to-Stir Reaction Mixture | 1. High concentration of reactants: At a larger scale, the concentration of reactants and salts may become too high, leading to a thick slurry. | 1. Increase solvent volume: Add more solvent to the reaction mixture to improve fluidity and ensure efficient stirring. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during work-up: The presence of salts and the basic nature of the product can lead to emulsions during aqueous extraction. 2. Product is a light yellow oily liquid: This can make it difficult to handle and purify.[1] | 1. Use brine washes: Washing with a saturated sodium chloride solution can help break emulsions. 2. Acid-base extraction: The product is basic and can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent. |
| Yield Decreases on Scale-Up | 1. Inefficient heat transfer: Larger reaction vessels have a lower surface area-to-volume ratio, which can lead to poor heat distribution and localized hot or cold spots. 2. Inefficient mixing: Inadequate agitation on a larger scale can lead to localized high concentrations of reactants and inefficient interaction with the base. | 1. Ensure adequate heating and monitoring: Use a suitable heating mantle and monitor the internal reaction temperature closely. 2. Use appropriate stirring equipment: Employ a mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the condensation of 2-chloro-4-chloromethylpyridine with piperidine?
A1: The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion.
Q2: What are the potential side reactions to be aware of?
A2: The most common side reaction is the formation of a quaternary ammonium salt, where a second molecule of 2-chloro-4-chloromethylpyridine reacts with the product, this compound. Another potential side reaction is the dimerization of the starting material, 2-chloro-4-chloromethylpyridine, under basic conditions.
Q3: How can the formation of the quaternary ammonium salt be minimized?
A3: To minimize this side product, it is recommended to use a slight excess of piperidine and to add the 2-chloro-4-chloromethylpyridine to the reaction mixture slowly. This maintains a low concentration of the alkylating agent throughout the reaction.
Q4: What is the role of the base in this reaction?
A4: The base, typically potassium carbonate (K₂CO₃), is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] Without a base, the HCl would protonate the piperidine, rendering it non-nucleophilic and stopping the reaction.
Q5: What are the recommended storage conditions for 2-chloro-4-chloromethylpyridine?
A5: 2-chloro-4-chloromethylpyridine is a reactive compound and should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation. It is sensitive to moisture and basic conditions.
Q6: How can I effectively purify the final product?
A6: The product is a light yellow oily liquid.[1] Purification is typically achieved through an extractive work-up. After the reaction, water is added, and the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[1] For higher purity, column chromatography can be employed.
Experimental Protocols
The following protocol is based on a reported high-yield synthesis of this compound.[1]
Materials:
-
2-chloro-4-chloromethylpyridine
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-dimethylformamide (DMF, 600 mL), 2-chloro-4-chloromethylpyridine (162 g, 1 mol), potassium carbonate (138 g, 1 mol), and piperidine (85 g, 1 mol).[1]
-
Heat the reaction mixture to 80°C and maintain it at reflux for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Add 40 mL of water to the reaction mixture.[1]
-
Adjust the pH of the mixture to 8-9 using a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate.[1]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the product as a light yellow oily liquid.[1]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Molar Ratio (2-chloro-4-chloromethylpyridine:piperidine:K₂CO₃) | 1 : 1 : 1 | [1] |
| Temperature | 80°C (Reflux) | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 90% | [1] |
Mandatory Visualization
Caption: Experimental workflow for the condensation reaction.
Caption: Troubleshooting decision-making pathway.
References
Technical Support Center: Flow Synthesis Optimization for Substituted Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the flow synthesis of substituted pyridines. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine synthesis yield in the flow reactor significantly lower than in the batch reaction?
A1: Low yields in flow synthesis compared to batch reactions can stem from several factors. Inefficient mixing, inappropriate residence time, or suboptimal temperature profiles are common culprits. In flow chemistry, ensuring efficient mixing of reagents is crucial and can be more challenging than in a well-stirred flask. The residence time in the reactor might be too short for the reaction to reach completion. Additionally, "hot spots" or uneven heating in the flow reactor can lead to side reactions or decomposition of products.[1][2]
Q2: What are the advantages of using a flow reactor for pyridine synthesis, particularly for reactions like the Hantzsch synthesis?
A2: Flow chemistry offers several advantages for pyridine synthesis, including enhanced safety, improved control over reaction parameters, and easier scalability.[3][4] The small reactor volumes in flow systems minimize the risk associated with highly exothermic reactions or the handling of hazardous reagents.[5] Continuous flow allows for precise control over temperature, pressure, and residence time, leading to better reproducibility and potentially higher yields.[3] For multicomponent reactions like the Hantzsch synthesis, flow chemistry can streamline the process, reducing reaction times and simplifying workup procedures.[1][6][7][8]
Q3: How can I prevent channel clogging or fouling in my flow reactor during pyridine synthesis?
A3: Reactor fouling and clogging are common issues in flow chemistry, often caused by the precipitation of starting materials, intermediates, or products.[4][9] To mitigate this, consider the following:
-
Solvent Selection: Choose a solvent system where all components remain in solution throughout the reaction.
-
Concentration Optimization: Start with lower concentrations of reagents to reduce the likelihood of precipitation.[10]
-
Temperature Control: Maintaining a consistent and appropriate temperature can prevent precipitation.
-
Reactor Design: Using reactors with larger channel diameters can help prevent blockages.
-
Back Pressure Regulation: Employing a back pressure regulator can help to keep materials in the solution phase, especially when heating solvents above their boiling points.[4]
Q4: What is a typical residence time for pyridine synthesis in a flow reactor, and how do I optimize it?
A4: The optimal residence time is highly dependent on the specific reaction kinetics, temperature, and reagent concentrations. There is no single "typical" residence time. Optimization is key. Start with a longer residence time to ensure the reaction goes to completion, then gradually decrease it to maximize throughput while maintaining a high yield. This can be achieved by adjusting the flow rates of the pumps. Automated systems with in-line analysis can significantly speed up this optimization process.[3]
Troubleshooting Guides
Problem 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pumping / Flow Rate | Verify pump calibration to ensure accurate and stable flow rates. Check for leaks in the pump heads or fittings.[11][12] |
| Insufficient Residence Time | Decrease the flow rate to increase the residence time in the reactor. Consider using a longer reactor coil if necessary. |
| Suboptimal Reaction Temperature | Systematically vary the reactor temperature. Some reactions may require higher temperatures to proceed at a reasonable rate in a flow setup. |
| Poor Mixing of Reagents | Ensure a proper mixing unit (e.g., T-mixer, static mixer) is in place before the reactor. For multiphasic reactions, consider a more sophisticated mixing strategy. |
| Degraded or Impure Reagents | Use fresh, high-purity reagents. Impurities can inhibit the reaction or lead to side products. |
Problem 2: Reactor Clogging and High Back Pressure
| Possible Cause | Troubleshooting Steps |
| Precipitation of Reaction Components | Screen different solvents to improve solubility. Reduce the concentration of your reagents.[10] |
| Solid Byproduct Formation | If a solid byproduct is known to form, a reactor designed to handle slurries may be necessary. |
| High Viscosity of Reaction Mixture | Dilute the reaction mixture or gently heat the lines and reactor to reduce viscosity. |
| Excessive Back Pressure | Check for blockages in the reactor or downstream tubing. Ensure the back pressure regulator is set correctly and functioning properly.[11] |
Problem 3: Inconsistent Product Quality and Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | Ensure the reactor temperature is uniform and stable. Hot spots can lead to decomposition and side reactions. |
| Incorrect Stoichiometry | Double-check the concentrations of your stock solutions and the flow rates of each pump to ensure the correct stoichiometric ratio of reagents. |
| Air or Moisture Sensitivity | If your reaction is sensitive to air or moisture, ensure all solvents and reagents are properly degassed and dried, and the system is purged with an inert gas. |
| Residence Time Distribution | A broad residence time distribution can lead to a mixture of under-reacted and over-reacted material. Ensure your reactor design promotes plug flow. |
Quantitative Data Summary
The following tables summarize key experimental parameters from various studies on pyridine synthesis.
Table 1: Comparison of Batch vs. Flow Synthesis for Nevirapine Precursor [13]
| Parameter | Batch Process | Flow Process |
| Number of Steps | 5 | 1 |
| Yield | 58% | 92% |
| Projected Cost Reduction | - | 75% |
Table 2: Hantzsch Dihydropyridine Synthesis in a Continuous Flow Microwave Reactor [6]
| Aldehyde | Reagents | Temperature (°C) | Residence Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate, NH4OAc | 150 | 10 | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate, NH4OAc | 150 | 10 | 92 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate, NH4OAc | 150 | 10 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis in a Flow Reactor
This protocol describes a general method for the Hantzsch synthesis of a 1,4-dihydropyridine in a continuous flow system.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Nitrogen source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Flow chemistry system with at least two pumps, a T-mixer, a heated reactor coil, and a back pressure regulator.
Procedure:
-
Solution Preparation:
-
Solution A: Dissolve the aldehyde and one equivalent of the β-ketoester in the chosen solvent.
-
Solution B: Dissolve the nitrogen source and the second equivalent of the β-ketoester in the same solvent.
-
-
System Setup:
-
Set up the flow reactor system, ensuring all connections are secure.
-
Prime the pumps and lines with the solvent to remove any air bubbles.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into a T-mixer.
-
Pass the combined stream through the heated reactor coil. The temperature and total flow rate will determine the residence time. A typical starting point could be 120-150°C with a residence time of 10-20 minutes.[6]
-
Use a back pressure regulator to maintain the system pressure and prevent solvent boiling.
-
-
Collection and Analysis:
-
Collect the product stream after it has reached a steady state.
-
Analyze the product by standard techniques (e.g., TLC, LC-MS, NMR) to determine conversion and yield.
-
-
Optimization:
-
Systematically vary the temperature, flow rates (residence time), and reagent concentrations to optimize the yield and throughput.
-
Visualizations
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks [technologynetworks.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. labunlimited.com [labunlimited.com]
- 11. Troubleshooting Common Pump Problems - Wave Control Systems [wavecontrol.ca]
- 12. dosimixtechnologies.com [dosimixtechnologies.com]
- 13. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Technical Support Center: Purification of Pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyridine and its derivatives?
A1: Common impurities can include:
-
Water: Pyridine is highly hygroscopic and readily absorbs atmospheric moisture.[1][2] It forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete removal.[1]
-
Homologues: Picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities from manufacturing and have boiling points close to pyridine.[2]
-
Pyridine N-oxide: This can form during reactions or storage and can be challenging to remove due to its polarity.
-
Residual Solvents and Reagents: Solvents from the reaction or work-up (e.g., toluene, diethyl ether, methylene chloride) and unreacted starting materials or byproducts are common.[2]
-
Degradation Products: Discoloration of pyridine is often due to the presence of impurities or degradation products.[1]
Q2: My purified pyridine derivative is a yellow or brown oil, but the literature reports it as a white solid. What could be the cause?
A2: The discoloration is likely due to impurities or degradation products.[1] Purification by distillation, treatment with an oxidizing agent like KMnO₄ followed by distillation, or chromatography should yield a colorless product.[1] Unexpected color changes can also indicate the formation of charge-transfer complexes or decomposition during the reaction.[3]
Q3: How should I store purified, anhydrous pyridine derivatives?
A3: Anhydrous pyridine and its derivatives should be stored in a tightly sealed, dark glass bottle to protect against moisture and light.[1] Storing over activated molecular sieves (4Å) can help maintain dryness.[1] It is also good practice to flush the container with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guides
Issue 1: Removing Residual Pyridine from a Reaction Mixture
Symptom: After evaporating the solvent, a significant amount of pyridine remains, as indicated by its characteristic smell and TLC analysis showing tailing.
Cause: Pyridine has a relatively high boiling point (115.2 °C) and can be difficult to remove completely by simple evaporation, especially when it forms complexes with the product.
Solutions:
-
Azeotropic Removal: Co-evaporate the reaction mixture with a solvent like toluene or cyclohexane.[4] The pyridine-toluene azeotrope has a lower boiling point, facilitating its removal under reduced pressure.[5] This process may need to be repeated multiple times.[5]
-
Acidic Wash: If your compound is stable in acidic conditions, wash the organic layer with a dilute acid solution (e.g., 1-5% aq. HCl).[4] This converts pyridine into its water-soluble pyridinium salt, which is then extracted into the aqueous layer.[5]
-
Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a 10-15% aqueous copper(II) sulfate solution.[4] Pyridine forms a water-soluble complex with copper sulfate that can be extracted into the aqueous phase. A color change from blue to violet in the aqueous layer indicates the presence of pyridine.
Issue 2: Peak Tailing in Column Chromatography
Symptom: During purification by silica gel chromatography, the peak corresponding to the pyridine derivative is broad and asymmetrical (tails).
Cause: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica gel.[6] This can lead to poor separation and low recovery.
Solutions:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), to the mobile phase.[6][7] TEA will preferentially interact with the active silanol sites, reducing their interaction with your compound.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or end-capped silica gel.[6][7]
-
Mobile Phase pH Adjustment (for HPLC): For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[6]
Issue 3: Low Recovery After Purification
Symptom: A significant loss of material is observed after purification by chromatography or recrystallization.
Cause:
-
Chromatography: The compound may be decomposing on the acidic silica gel or irreversibly adsorbing to the stationary phase.[7]
-
Recrystallization: Using too much solvent is a common cause of low recovery, as a significant portion of the product remains in the mother liquor.[8] Premature crystallization during hot filtration can also lead to product loss.[8]
Solutions:
-
Chromatography:
-
Recrystallization:
Issue 4: Difficulty with Crystallization
Symptom: The purified product is an oil and fails to crystallize, even after cooling.
Cause: The presence of minor impurities can inhibit crystallization.[7] The compound may also be "oiling out," where it comes out of solution as a liquid instead of a solid.[8] This can happen if the solvent's boiling point is higher than the compound's melting point.[8]
Solutions:
-
Ensure High Purity: The product should be as pure as possible before attempting crystallization.[7]
-
Induce Crystallization:
-
Address "Oiling Out":
Quantitative Data Summary
| Parameter | Value | Notes |
| Pyridine-Water Azeotrope Composition | 57% Pyridine, 43% Water (by mole fraction) | Minimum boiling azeotrope.[1] |
| Pyridine-Water Azeotrope Boiling Point | 94 °C | [1] |
| Dilute HCl for Pyridine Removal | 1-5% Aqueous Solution | Forms water-soluble pyridinium chloride.[5] |
| Copper(II) Sulfate for Pyridine Removal | 10-15% Aqueous Solution | Forms a water-soluble copper-pyridine complex.[5] |
| Triethylamine (TEA) in Chromatography | 0.1-1% in Mobile Phase | Acts as a competing base to reduce peak tailing.[7] |
Experimental Protocols
Protocol 1: Removal of Pyridine from a Reaction Mixture using Dilute Acid Wash
-
Initial Evaporation: After the reaction is complete, remove the bulk of the pyridine under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2-3 times) is recommended.[4]
-
Dissolution: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.[5]
-
Acid Wash: Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[5]
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[5]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal.[5]
-
Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Pyridine Derivative by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.[9] Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them, and then dry completely in a desiccator or vacuum oven.[8]
Visualizations
Caption: Workflow for removing pyridine using an acidic wash.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
Validation & Comparative
Comparative Analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine. Due to the limited availability of direct SAR studies on this specific scaffold in publicly accessible literature, this guide extrapolates potential SAR trends based on published research on structurally related molecules, particularly those targeting protein kinases. The information presented herein is intended to guide the design and synthesis of novel analogs for drug discovery programs.
Introduction to this compound
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural features, including a reactive 2-chloropyridine core and a basic piperidin-1-ylmethyl side chain, make it an attractive starting point for the synthesis of diverse chemical libraries.[1] Analogs of this scaffold have been investigated for various therapeutic applications, including as potential enzyme inhibitors.[1]
Inferred Structure-Activity Relationship (SAR)
Based on the analysis of related pyridine and piperidine-containing compounds, particularly kinase inhibitors, the following SAR trends can be proposed for the this compound scaffold. These hypotheses provide a rational basis for the design of new analogs with potentially improved potency and selectivity.
Table 1: Inferred Structure-Activity Relationship of this compound Analogs
| Modification Position | Proposed Modification | Expected Impact on Activity | Rationale based on Related Compounds |
| Pyridine Ring (Position 2) | Replacement of Chlorine with other halogens (F, Br) | Modulation of potency and selectivity. | Halogen substitutions can alter the electronic properties and binding interactions of the pyridine ring with the target protein.[2] |
| Replacement of Chlorine with small alkyl or alkoxy groups | Generally decreased activity. | The chloro group often acts as a key interaction point or a reactive handle for covalent inhibition, and its replacement with non-polar groups may disrupt binding. | |
| Pyridine Ring (Position 5 or 6) | Introduction of small substituents (e.g., methyl, amino) | Potential for enhanced binding affinity. | Substitution at these positions can lead to additional interactions with the target protein, improving potency. |
| Piperidine Ring | Substitution on the piperidine ring (e.g., hydroxyl, amino) | Can improve potency and pharmacokinetic properties. | Substituents can form additional hydrogen bonds and improve solubility and metabolic stability. |
| Variation of the cyclic amine (e.g., pyrrolidine, morpholine) | Significant impact on potency and selectivity. | The nature and size of the heterocyclic ring are often crucial for optimal fitting into the binding pocket. | |
| Methylene Linker | Introduction of rigidity (e.g., double bond, cyclopropane) | May increase potency by reducing conformational flexibility. | A more rigid linker can lock the molecule in a bioactive conformation, leading to stronger binding. |
| Lengthening or shortening of the linker | Likely to decrease activity. | The one-carbon linker is often optimal for positioning the piperidine ring for key interactions. |
Comparative Analysis with Alternative Scaffolds
While direct competitors with published comparative data are scarce, analogs of this compound would likely be benchmarked against other classes of kinase inhibitors that share some structural similarities. For instance, pyrimidine-based and imidazo[4,5-b]pyridine-based inhibitors have been extensively studied as potent kinase inhibitors.
Table 2: Comparison with Alternative Kinase Inhibitor Scaffolds
| Scaffold | Key Features | Reported Advantages | Reported Disadvantages |
| This compound (Hypothetical) | 2-chloropyridine core, flexible piperidine side chain. | Potentially good starting point for library synthesis, amenable to various modifications. | SAR not well-established, potential for off-target effects due to flexibility. |
| 2,4-Diaminopyrimidine | Densely functionalized core, often with multiple points for hydrogen bonding. | High potency and selectivity have been achieved for specific kinases like Aurora kinases.[3] | Can have poor solubility and potential for hERG liability. |
| Imidazo[4,5-b]pyridine | Fused heterocyclic system, rigid core. | Has led to the development of potent and orally bioavailable dual FLT3/Aurora kinase inhibitors. | Synthesis can be more complex compared to simpler pyridine scaffolds. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for conducting SAR studies on this compound analogs, particularly if they are hypothesized to be kinase inhibitors.
General Synthesis of this compound Analogs
A general synthetic route to access analogs of the title compound can be adapted from known procedures.[4] The synthesis typically begins with a suitable 2-chloro-4-methylpyridine derivative, which is then halogenated at the methyl group, followed by nucleophilic substitution with a desired amine (e.g., a substituted piperidine).
dot
Caption: General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of the synthesized analogs against a target kinase, a radiometric or fluorescence-based in vitro kinase assay can be employed.[5][6]
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP (with γ-³²P-ATP for radiometric assay), kinase buffer, and test compounds.
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein is used to detect the phosphorylated product.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
To assess the effect of the compounds on the growth of cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.[7]
-
Cell Culture : Culture the desired cancer cell line in appropriate media and conditions.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathway Context
Should these analogs prove to be effective kinase inhibitors, for example, against a key signaling kinase like Aurora Kinase A, they would be interfering with a critical pathway in cell cycle regulation. Inhibition of Aurora Kinase A can lead to defects in mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis.
dot
Caption: Hypothetical signaling pathway inhibition by a this compound analog.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. While direct SAR data is limited, by leveraging knowledge from related chemical series, a rational approach to the design and synthesis of new analogs can be undertaken. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds, which will be crucial in elucidating their true SAR and identifying promising lead candidates for further development.
References
- 1. researchhub.com [researchhub.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. In vitro kinase assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
Comparing synthesis efficiency of different routes to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate in pharmaceutical synthesis. The efficiency and practicality of two major pathways are evaluated, supported by quantitative data and detailed experimental protocols to inform strategic decisions in process development and chemical manufacturing.
At a Glance: Comparison of Synthetic Routes
Two principal routes for the synthesis of this compound have been identified and analyzed. Route A commences with the readily available 2-amino-4-methylpyridine, while Route B utilizes 2-chloro-4-methylpyridine as the starting material. The following sections provide a detailed breakdown and comparison of these pathways.
Data Presentation
The quantitative data for each synthetic route is summarized in the tables below, offering a clear comparison of yields and key reaction parameters.
Route A: Synthesis starting from 2-amino-4-methylpyridine
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diazotization | 2-amino-4-methylpyridine, NaNO₂, HCl | 5-7 | 0.5 | ~70 |
| 2 | Side-Chain Chlorination | 2-chloro-4-methylpyridine, SO₂Cl₂, Radical Initiator | 80 | 3 | ~79 |
| 3 | Condensation | 2-chloro-4-(chloromethyl)pyridine, Piperidine, K₂CO₃ | 80 | 6 | ~92 |
| Overall | ~49 |
Route B: Synthesis starting from 2-chloro-4-methylpyridine
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Side-Chain Chlorination | 2-chloro-4-methylpyridine, SO₂Cl₂, Radical Initiator | 80 | 3 | ~79 |
| 2 | Condensation | 2-chloro-4-(chloromethyl)pyridine, Piperidine, K₂CO₃ | 80 | 6 | ~92 |
| Overall | ~73 |
Comparative Analysis
Route B, starting from 2-chloro-4-methylpyridine, offers a significantly higher overall yield and a more streamlined two-step process compared to the three-step Route A. The key differentiating factor is the initial diazotization step in Route A, which, while effective, reduces the overall efficiency of the sequence. For large-scale production, the availability and cost of the starting materials, 2-amino-4-methylpyridine versus 2-chloro-4-methylpyridine, will be a critical factor in selecting the most economical route.
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of this compound are provided below.
Route A: Step 1 - Synthesis of 2-chloro-4-methylpyridine via Diazotization
A solution of hydrochloric acid (38%) is added to a mixture of 2-amino-4-methylpyridine in acetonitrile. The mixture is heated to 80°C. A solution of sodium nitrite is then added dropwise. The reaction is monitored, and upon completion, the mixture is cooled, neutralized with an aqueous solution of sodium carbonate, and extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield 2-chloro-4-methylpyridine.[1]
Route A (Step 2) & Route B (Step 1) - Synthesis of 2-chloro-4-(chloromethyl)pyridine
To a solution of 2-chloro-4-methylpyridine in an appropriate solvent such as tetrahydrofuran, a radical initiator (e.g., benzoyl peroxide) is added. The mixture is heated to 80°C under an inert atmosphere. Sulfuryl chloride (SO₂Cl₂) is then added dropwise. The reaction is stirred for approximately 3 hours. After cooling, the pH is adjusted to 7.0 with a saturated sodium bicarbonate solution. The product is extracted, and the solvent is removed under reduced pressure to yield 2-chloro-4-(chloromethyl)pyridine.[2]
Route A (Step 3) & Route B (Step 2) - Synthesis of this compound
In a round-bottom flask, 2-chloro-4-(chloromethyl)pyridine, potassium carbonate, and piperidine are dissolved in dimethylformamide (DMF). The mixture is heated to 80°C and refluxed for 6 hours. After cooling to room temperature, water is added, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the final product, this compound, as a light yellow oily liquid.[2]
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes.
Caption: Comparative workflow of Route A and Route B.
Caption: Decision workflow for selecting a synthetic route.
References
Navigating the Landscape of Pyridine-Based Scaffolds: A Comparative Guide to Alternatives for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the successful discovery and development of novel therapeutics. The heterocyclic scaffold, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, serves as a key intermediate in the synthesis of various biologically active compounds, most notably the histamine H₂ receptor antagonist, Lafutidine. However, the dynamic nature of medicinal chemistry necessitates a thorough understanding of alternative structures to optimize physicochemical properties, enhance biological activity, and navigate intellectual property landscapes. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform rational drug design.
The exploration of alternatives to this compound can be broadly categorized into two main strategies: modification of the 2-halopyridine core and bioisosteric replacement of the piperidine moiety. Each approach offers a unique opportunity to fine-tune the molecule's properties.
I. Modification of the 2-Halogen Substituent: A Tale of Reactivity and Potency
The chlorine atom at the 2-position of the pyridine ring is a versatile handle for synthetic transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Replacing the chlorine with other halogens, such as bromine or fluorine, can significantly impact both the synthetic accessibility of derivatives and the biological activity of the final compound.
Comparative Physicochemical and Reactivity Profiles
The nature of the halogen at the 2-position directly influences the reactivity of the pyridine ring. In general, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity follows the trend of I > Br > Cl > F, due to the decreasing strength of the carbon-halogen bond. Conversely, for SNAr reactions, the trend is often F > Cl > Br > I, driven by the electronegativity of the halogen.
| Property | 2-Chloro -4-(...)pyridine | 2-Bromo -4-(...)pyridine | 2-Fluoro -4-(...)pyridine |
| Molecular Weight ( g/mol ) | Lower | Higher | Lower |
| Reactivity in Cross-Coupling | Moderate | High | Low |
| Reactivity in SNAr | Moderate | Low | High |
| Cost & Availability | Generally high | Moderate to high | Often higher |
Biological Activity Implications
The choice of halogen can also have a profound effect on the biological activity of the resulting molecule. For instance, in the context of histamine H₂ receptor antagonists, the electronic properties of the 2-substituent can influence the pKa of the pyridine nitrogen and its interaction with the receptor. While specific comparative data for 2-halo-4-(piperidin-1-ylmethyl)pyridine derivatives is limited in publicly available literature, general principles of medicinal chemistry suggest that a fluorine substituent can sometimes enhance binding affinity and improve metabolic stability.
II. Bioisosteric Replacement of the Piperidine Ring: Exploring Alternative Saturated Heterocycles
The piperidine ring, while a common and effective scaffold, can be replaced with other saturated heterocycles to modulate properties such as lipophilicity, basicity, and metabolic stability. Common bioisosteres for piperidine include pyrrolidine and azetidine.
Comparative Physicochemical and Biological Profiles
| Alternative Heterocycle | Key Physicochemical Differences from Piperidine | Potential Biological Impact |
| Pyrrolidine | Lower lipophilicity, slightly different bond angles | May alter binding pose and selectivity, potentially improving solubility. |
| Azetidine | Lower lipophilicity, increased ring strain | Can provide novel intellectual property and may lead to improved metabolic stability. |
The synthesis of these analogs typically follows a similar synthetic route to the parent compound, involving the reductive amination of 2-chloro-4-formylpyridine with the corresponding cyclic amine.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its potential alternatives are crucial for their practical application in a research setting.
General Procedure for the Synthesis of 2-Halo-4-(aminomethyl)pyridine Derivatives via Reductive Amination
This protocol outlines a general method for the synthesis of the target compound and its analogs.
Caption: General workflow for the synthesis of 2-halo-4-(aminomethyl)pyridine derivatives.
Detailed Protocol:
-
To a solution of the 2-halo-4-formylpyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), add the corresponding cyclic amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Halopyridines
This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halopyridines.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
In a reaction vessel, combine the 2-halopyridine (1.0 eq), aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of a suitable building block in medicinal chemistry is a multifaceted decision that requires a careful balance of synthetic feasibility, physicochemical properties, and biological activity. While this compound remains a valuable and widely used intermediate, a comprehensive understanding of its alternatives is essential for modern drug discovery. The strategic replacement of the 2-chloro substituent with other halogens or the bioisosteric substitution of the piperidine ring with other saturated heterocycles provides a rich toolkit for medicinal chemists to fine-tune molecular properties and develop novel therapeutic agents with improved profiles. The experimental protocols provided herein serve as a practical guide for the synthesis and exploration of these promising alternatives. Further research into the direct comparative evaluation of these analogs will undoubtedly provide more definitive guidance for their application in future drug discovery programs.
Comparative Biological Profile of 2,4-Disubstituted Pyridine Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of various 2,4-disubstituted pyridine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The following guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate the objective assessment of these compounds against other alternatives.
Anticancer Activity
A number of 2,4-disubstituted pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below.
| Compound ID | 2-Substituent | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-dimethoxyphenyl | 3,4-methylenedioxyphenyl | HepG2 (Liver) | 7.5 ± 0.1 | [1] |
| 1 | 2,4-dimethoxyphenyl | 3,4-methylenedioxyphenyl | MCF-7 (Breast) | 16 ± 1.7 | [1] |
| P-1 | Thiophen-2-yl | Naphthalen-2-yl | HCT-116 (Colon) | 31.3 - 49.0 | [2] |
| P-1 | Thiophen-2-yl | Naphthalen-2-yl | MCF-7 (Breast) | 19.3 - 55.5 | [2] |
| P-1 | Thiophen-2-yl | Naphthalen-2-yl | HepG2 (Liver) | 22.7 - 44.8 | [2] |
| P-1 | Thiophen-2-yl | Naphthalen-2-yl | A549 (Lung) | 36.8 - 70.7 | [2] |
| 7c | Thiomorpholino | N-benzylamino | - | - | [3] |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | - | 5.5 (AChE) | [4] |
| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | - | 2.2 (BuChE) | [4] |
Note: "-" indicates that the specific data was not provided in the cited source. Some compounds were evaluated for enzyme inhibition rather than direct cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the 2,4-disubstituted pyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathway in Cancer Cells
Certain anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis. This process can be mediated through the upregulation of p53 and JNK signaling pathways.[1]
Caption: G2/M arrest and apoptosis induction by pyridine derivatives.
Antimicrobial Activity
2,4-Disubstituted pyridine derivatives have also been investigated for their potential as antimicrobial agents. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | 2-Substituent | 4-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 11 | Thiosemicarbazone derivative | - | Mycobacterium tuberculosis | 0.8 (MIC99) | [5] |
| 15 | Thiosemicarbazone derivative | - | Mycobacterium tuberculosis | 1.5 (MIC99) | [5] |
| Pyridonethiol 89b | - | - | Bacillus subtilis | 0.12 | [6] |
| Pyridonethiol 89c | - | - | Bacillus subtilis | 0.12 | [6] |
| Pyridonethiol 89d | - | - | Bacillus subtilis | 0.24 | [6] |
Note: "-" indicates that the specific substituent information was not detailed in the provided context. MIC99 refers to the concentration that inhibits 99% of the bacterial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The 2,4-disubstituted pyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibition
Certain 2,4-disubstituted pyridine derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential for therapeutic intervention in various diseases.
| Compound ID | 2-Substituent | 4-Substituent | Target Enzyme | IC50 (µM) | Reference |
| 7c | Thiomorpholino | N-benzylamino | Acetylcholinesterase (AChE) | 0.33 | [3] |
| 7c | Thiomorpholino | N-benzylamino | Butyrylcholinesterase (BuChE) | 2.30 | [3] |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | Acetylcholinesterase (AChE) | 5.5 | [4] |
| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | Butyrylcholinesterase (BuChE) | 2.2 | [4] |
| 4 | Thiophen-2-yl | Naphthalen-2-yl | CDK2/cyclin A2 | 0.24 | [2] |
| 11e | Methylene linker | Quinoxalin-6-yl moiety | ALK5 | - | [7] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, although the compound was identified as a potent inhibitor.
Experimental Protocol: Enzyme Inhibition Assay (General)
The inhibitory activity of the compounds against a specific enzyme is determined using an appropriate in vitro assay. The general steps are as follows:
-
Reagents: The enzyme, substrate, and buffer solutions are prepared.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, buffer, and various concentrations of the inhibitor (the 2,4-disubstituted pyridine derivative).
-
Substrate Addition: The substrate for the specific enzyme is added to start the reaction.
-
Incubation: The reaction mixture is incubated for a defined period at an optimal temperature.
-
Detection: The product formation or substrate depletion is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Logical Relationship of Enzyme Inhibition
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antimycobacterial Activity Against Intracellular Pathogens
The validation of antimycobacterial compounds requires rigorous testing that extends beyond simple broth-based assays. Since Mycobacterium tuberculosis (Mtb) and other pathogenic mycobacteria primarily reside within host cells, particularly macrophages, assessing a compound's efficacy in this intracellular environment is a critical step in drug development.[1][2] This guide provides a comparative overview of common models and assays, detailed experimental protocols, and insights into relevant host-pathogen interactions to aid researchers in this endeavor.
I. Comparative Analysis of Intracellular Activity of Standard Antitubercular Drugs
A crucial aspect of validating novel antimycobacterial agents is benchmarking their performance against established drugs. The following table summarizes the intracellular and in vitro minimum inhibitory concentrations (MIC90) of several first- and second-line anti-tuberculosis drugs, providing a clear comparison of their efficacy.
Table 1: Intracellular MIC90 of Standard TB Drugs in Comparison with In Vitro MIC90
| Drug | Intracellular MIC90 (μM) - Primary Assay (Luciferase) | Intracellular MIC90 (μM) - Secondary Assay (GFP) | In Vitro MIC90 (μM) in H37Rv |
|---|---|---|---|
| Rifampin | 0.02 | 0.06 | 0.03 |
| Linezolid | 1.85 | 2.14 | 0.7 |
| Moxifloxacin | 0.62 | 0.45 | 0.07 |
| Pyrazinamide | >50 | >50 | Inactive |
| Levofloxacin | 1.85 | 0.78 | 1.3 |
| Ethambutol | 16.67 | 14.63 | 4.6 |
| 4-Aminosalicylic acid | 50 | >50 | 6.5 |
| Isoniazid | 0.62 | 0.43 | 0.16 |
| Ofloxacin | 5.56 | 8.36 | 2.2 |
Data sourced from a study using a luciferase-based primary assay and a GFP-based secondary assay to determine intracellular MIC90.[3]
In a separate study, the intracellular accumulation of several antitubercular drugs in THP-1 macrophage-like cells was quantified. Higher intracellular concentrations can be indicative of better potential efficacy against intracellular mycobacteria.
Table 2: Intracellular Accumulation of Antitubercular Drugs in THP-1 Cells
| Compound | Intracellular Concentration (ng/ml) |
|---|---|
| PhX1 | 4,750 ± 127.2 |
| Bedaquiline | 4,410 ± 190.9 |
| Moxifloxacin | 3,374 ± 48.7 |
| Rifampin | 3,050 ± 62.9 |
| Linezolid | 770 ± 14.1 |
Data represents the mean ± standard deviation of the intracellular compound levels in THP-1 cells.[4]
II. Experimental Models and Methodologies
The choice of an appropriate in vitro infection model is fundamental to obtaining relevant and reproducible data. Macrophages are the primary host cells for Mtb and are therefore the most commonly used cell type in these assays.[5][6][7]
Commonly Used Macrophage Models:
-
Primary Macrophages:
-
Human Monocyte-Derived Macrophages (hMDMs): Considered the gold standard due to their physiological relevance.
-
Murine Bone Marrow-Derived Macrophages (BMDMs): A widely used alternative, particularly when working with mouse models of tuberculosis.[7]
-
-
Macrophage-like Cell Lines:
Experimental Workflow for Assessing Intracellular Antimycobacterial Activity
The following diagram outlines a typical workflow for evaluating the efficacy of a compound against intracellular mycobacteria.
Caption: Workflow for intracellular antimycobacterial activity assessment.
Detailed Experimental Protocols
1. Macrophage Infection Protocol (General)
This protocol provides a general framework for infecting macrophages with Mycobacterium tuberculosis. Specific details may need to be optimized based on the cell type and bacterial strain used.
-
Cell Seeding: Seed macrophages (e.g., THP-1 or BMDMs) in a multi-well plate (e.g., 96- or 384-well) at a density that will result in a confluent monolayer on the day of infection.[7]
-
Bacterial Preparation: Grow M. tuberculosis to mid-log phase. To create a single-cell suspension, pass the bacterial culture through a syringe with a small-gauge needle multiple times to break up clumps.[10]
-
Infection: Remove the culture medium from the macrophages and replace it with fresh medium containing the prepared bacterial suspension at a desired multiplicity of infection (MOI), typically between 1 and 10.[11]
-
Incubation: Incubate the cells for a few hours (e.g., 2-4 hours) to allow for phagocytosis.[11]
-
Removal of Extracellular Bacteria: After the incubation period, wash the cells multiple times with fresh medium or a balanced salt solution to remove extracellular bacteria. An optional step is to treat the cells with a low concentration of an antibiotic like amikacin for a short period (e.g., 1 hour) to kill any remaining extracellular bacteria.[10]
-
Drug Treatment: Add fresh medium containing the test compounds at various concentrations to the infected cells. Include appropriate positive (e.g., rifampicin) and negative (e.g., vehicle control) controls.
-
Incubation: Incubate the plates for a period of 3 to 7 days to allow for bacterial growth and drug action.[2]
2. Quantification of Intracellular Bacteria
Several methods can be used to determine the number of viable intracellular bacteria after drug treatment.
-
Colony-Forming Unit (CFU) Assay: This is the traditional "gold standard" method.[12]
-
At the end of the incubation period, aspirate the medium from the wells.
-
Lyse the macrophages using a gentle detergent (e.g., 0.1% Triton X-100).
-
Prepare serial dilutions of the cell lysate.
-
Plate the dilutions on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
Incubate the plates for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of viable bacteria.
-
-
Reporter-Based Assays: These methods use mycobacterial strains engineered to express reporter genes, such as luciferase or fluorescent proteins (e.g., GFP), and offer a higher throughput alternative to CFU counting.[2][10]
-
Luminescence Assay: For luciferase-expressing strains, after cell lysis, a substrate is added, and the resulting luminescence, which is proportional to the number of viable bacteria, is measured using a luminometer.[12]
-
Fluorescence Assay: For GFP-expressing strains, the fluorescence intensity can be quantified using a plate reader or by automated microscopy and image analysis.[10] High-content imaging can provide additional data on the number of infected cells and the bacterial load per cell.[13][14]
-
III. Host-Pathogen Interactions: The Role of Autophagy
Understanding the interplay between mycobacteria and the host cell's defense mechanisms can reveal new therapeutic targets. Autophagy is a key cellular process for degrading and recycling cellular components, and it also plays a crucial role in eliminating intracellular pathogens, a process known as xenophagy.[15][16]
However, pathogenic mycobacteria have evolved mechanisms to subvert or exploit the autophagic pathway to ensure their survival.[15] Modulating autophagy is therefore a promising strategy for host-directed therapies against tuberculosis.[16][17]
The following diagram illustrates the simplified signaling pathway of autophagy in the context of a mycobacterial infection.
Caption: Autophagy as a host defense mechanism against mycobacteria.
References
- 1. Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Medium-Throughput Method for Evaluation of Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High content quantitative imaging of Mycobacterium tuberculosis responses to acidic microenvironments within human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Autophagy in mycobacterial infections: molecular mechanisms, host-pathogen interactions, and therapeutic opportunities [frontiersin.org]
- 16. longdom.org [longdom.org]
- 17. The Role of Autophagy during Nontuberculous Mycobacterial Infection [journal-jbv.apub.kr]
A Comparative Guide to 2-Chloro-4-(piperidin-1-ylmethyl)pyridine and Other Heterocyclic Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Heterocyclic intermediates, in particular, form the backbone of a vast number of pharmaceuticals. This guide provides an objective comparison of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine with its closely related pyrrolidinyl and morpholinyl analogs. The focus is on their performance in key synthetic transformations, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The choice of the saturated heterocyclic moiety (piperidine, pyrrolidine, or morpholine) can significantly influence the physicochemical properties of the parent molecule, impacting parameters such as solubility, lipophilicity, and basicity. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profile of a drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/mL) | Predicted XLogP3 |
| This compound | C₁₁H₁₅ClN₂ | 210.70 | 303.8 ± 27.0 | 1.164 | 1.93 |
| 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine | C₁₀H₁₃ClN₂ | 196.68 | 288.5 ± 27.0 | 1.19 (approx.) | 1.5 (approx.) |
| 2-Chloro-4-(morpholin-4-ylmethyl)pyridine | C₁₀H₁₃ClN₂O | 212.68 | 305.2 ± 35.0 | 1.25 (approx.) | 0.9 (approx.) |
Note: Predicted values are sourced from publicly available chemical databases. Actual experimental values may vary.
Performance in Key Synthetic Reactions
2-Chloropyridines are versatile intermediates, amenable to a variety of cross-coupling reactions that are fundamental to the construction of complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the 2-chloro-4-(aminomethyl)pyridine core in these transformations is a key performance indicator.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. It is a robust and highly utilized method for the formation of biaryl structures, which are prevalent in many drug molecules. The electron-deficient nature of the pyridine ring activates the 2-chloro position for oxidative addition to the palladium catalyst.
Logical Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 2-chloropyridine intermediates.
While direct comparative data for the three analogs under identical conditions is scarce in the literature, the general principles of Suzuki-Miyaura couplings on 2-chloropyridines suggest that high yields can be achieved with appropriate optimization of the catalyst, ligand, base, and solvent system.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction, enabling the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of arylamines, a common motif in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the 2-chloro position of the pyridine ring is activated towards oxidative addition.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination of 2-chloropyridines, with bulky, electron-rich phosphine ligands often being required to facilitate the challenging oxidative addition of the C-Cl bond.[3][4]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and its analogs.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-4-(aminomethyl)pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To a flame-dried Schlenk flask, add the 2-chloro-4-(aminomethyl)pyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Chloro-4-(aminomethyl)pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 2-chloro-4-(aminomethyl)pyridine derivative and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
This compound and its pyrrolidinyl and morpholinyl counterparts are valuable heterocyclic intermediates in drug discovery, primarily serving as versatile scaffolds for the introduction of diverse functionalities through cross-coupling reactions. The choice between piperidine, pyrrolidine, and morpholine will ultimately depend on the specific goals of the medicinal chemistry program, with each moiety offering a distinct profile of physicochemical properties. While direct comparative performance data is limited, the general reactivity of the 2-chloropyridine core is well-established, allowing for the rational design of synthetic routes. The provided experimental protocols serve as a solid starting point for the application of these important building blocks in the synthesis of novel therapeutic agents. Further optimization of reaction conditions for each specific substrate is highly recommended to achieve optimal yields and purity.
References
Comparative Efficacy of Clinically Used Reverse Transcriptase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of clinically used nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for researchers, scientists, and drug development professionals. The information presented is based on in vitro experimental data and findings from head-to-head clinical trials.
Mechanism of Action: A Tale of Two Inhibition Strategies
Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy (ART), primarily targeting the HIV reverse transcriptase enzyme, which is crucial for converting the viral RNA genome into DNA.[1] There are two main classes of RTIs, each with a distinct mechanism of action.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are structural analogs of natural deoxynucleotides.[2][3] They are administered as prodrugs and require intracellular phosphorylation by host cell kinases to their active triphosphate form.[2] These activated analogs are then incorporated into the growing viral DNA chain by the reverse transcriptase. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting DNA synthesis.[2][3]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In contrast to NRTIs, NNRTIs are not incorporated into the viral DNA.[4] Instead, they bind to a hydrophobic pocket on the reverse transcriptase enzyme, located near but distinct from the active site.[5][6][7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thereby non-competitively blocking DNA synthesis.[4][5][8]
In Vitro Efficacy: A Quantitative Comparison
The intrinsic potency of reverse transcriptase inhibitors is often quantified by their 50% inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency. The following tables summarize the in vitro efficacy of several clinically used NRTIs and NNRTIs against wild-type HIV-1.
Table 1: In Vitro Efficacy of Selected NRTIs against Wild-Type HIV-1
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitor (NRTI) | IC50 (µM) |
| Tenofovir (TFV) | 0.5 - 4.7 |
| Emtricitabine (FTC) | 0.007 - 1.3 |
| Lamivudine (3TC) | 0.0025 - 2.6 |
| Abacavir (ABC) | 0.05 - 1.0 |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.
Table 2: In Vitro Efficacy of Selected NNRTIs against Wild-Type HIV-1
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | IC50 (nM) |
| Efavirenz (EFV) | 1.7 - 22 |
| Rilpivirine (RPV) | 0.24 - 15 |
| Doravirine (DOR) | 12 - 16 |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.[9]
Clinical Efficacy: Head-to-Head Comparisons
The ultimate measure of an antiretroviral drug's efficacy is its ability to suppress viral replication in patients. The following table summarizes the virological outcomes from key clinical trials that directly compared different reverse transcriptase inhibitor-based regimens in treatment-naïve HIV-1 infected adults.
Table 3: Virological Suppression Rates in Head-to-Head Clinical Trials of Reverse Transcriptase Inhibitors
| Trial / Comparison | Regimen 1 | Regimen 2 | Patient Population | Primary Endpoint | Virological Suppression (HIV-1 RNA <50 copies/mL) |
| NRTI Backbone Comparisons | |||||
| ACTG A5202[10][11] | Abacavir/Lamivudine (ABC/3TC) + Efavirenz or Atazanavir/r | Tenofovir DF/Emtricitabine (TDF/FTC) + Efavirenz or Atazanavir/r | Treatment-Naïve (Baseline HIV-1 RNA ≥100,000 copies/mL) | Time to Virologic Failure | 86% vs. 93% (Favors TDF/FTC) |
| ASSERT[12] | Abacavir/Lamivudine (ABC/3TC) + Efavirenz | Tenofovir DF/Emtricitabine (TDF/FTC) + Efavirenz | Treatment-Naïve | Virologic Failure at Week 96 | Low virologic failure in both arms |
| NNRTI Comparisons | |||||
| DRIVE-AHEAD[13] | Doravirine/Lamivudine/Tenofovir DF (DOR/3TC/TDF) | Efavirenz/Emtricitabine/Tenofovir DF (EFV/FTC/TDF) | Treatment-Naïve | % with HIV-1 RNA <50 copies/mL at Week 48 | 84% vs. 81% (Non-inferior) |
| Unnamed Phase IIb[14] | Doravirine + Tenofovir/Emtricitabine | Efavirenz + Tenofovir/Emtricitabine | Treatment-Naïve | % with HIV-1 RNA <40 copies/mL at Week 24 | 73.1% vs. 72.2% (Similar efficacy) |
| ECHO and THRIVE (Pooled Analysis)[15] | Rilpivirine + 2 NRTIs | Efavirenz + 2 NRTIs | Treatment-Naïve | % with HIV-1 RNA <50 copies/mL at Week 48 | 83% vs. 80% (Non-inferior) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of reverse transcriptase inhibitor efficacy.
Reverse Transcriptase Activity Assay (Colorimetric)
This assay quantifies the in vitro activity of HIV-1 reverse transcriptase and is used to determine the IC50 values of inhibitor compounds.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the reverse transcriptase inhibitor. Prepare a reaction mixture containing a template-primer hybrid (e.g., poly(A) x oligo(dT)15), reaction buffer, and digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs.
-
Reaction Initiation: In a microplate, add the inhibitor dilutions, followed by a standardized amount of recombinant HIV-1 reverse transcriptase. Initiate the reverse transcription reaction by adding the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.
-
Capture and Detection: Stop the reaction. Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA.
-
Washing: Wash the plate to remove unincorporated labeled nucleotides.
-
Enzyme Conjugate Addition: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Substrate Addition and Signal Measurement: After another wash step, add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a color change, which is measured spectrophotometrically.
-
Data Analysis: The absorbance is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression.[16]
Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context by quantifying the production of the viral p24 capsid protein.
Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., activated peripheral blood mononuclear cells or a T-cell line) into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include appropriate controls (no drug and no virus).
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for several days (typically 3-7 days) to allow for viral replication.
-
Supernatant Collection: Collect the cell culture supernatant, which will contain progeny virions.
-
p24 ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24.[17]
-
Lyse the virus in the collected supernatants to release the p24 antigen.[17]
-
Add the lysed samples and p24 standards to the antibody-coated plate and incubate.
-
Wash the plate and add a biotinylated detector anti-p24 antibody, followed by incubation.
-
Wash again and add streptavidin-HRP.
-
After a final wash, add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis: Generate a standard curve from the p24 standards to quantify the amount of p24 in each sample. Calculate the 50% effective concentration (EC50), the concentration of the inhibitor that reduces p24 production by 50%. A parallel cytotoxicity assay is also performed to determine the 50% cytotoxic concentration (CC50).
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biochemical and structural comparisons of non-nucleoside reverse transcriptase inhibitors against feline and human immunodeficiency viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abacavir/Lamivudine Versus Tenofovir DF/Emtricitabine as Part of Combination Regimens for Initial Treatment of HIV: Final Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abacavir-lamivudine versus tenofovir-emtricitabine for initial HIV-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 96-Week results of abacavir/lamivudine versus tenofovir/emtricitabine, plus efavirenz, in antiretroviral-naive, HIV-1-infected adults: ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Efficacy and Safety of a Doravirine-Based, Three-Drug Regimen in Treatment-Naïve HIV-1 Positive Adults: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thebodypro.com [thebodypro.com]
- 15. thebodypro.com [thebodypro.com]
- 16. xpressbio.com [xpressbio.com]
- 17. ablinc.com [ablinc.com]
Navigating the Challenge: A Comparative Guide to the Cross-Coupling Efficiency of Chloro-Substituted Pyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. While bromo- and iodo-pyridines are often the substrates of choice for cross-coupling reactions, the lower cost and greater availability of chloro-pyridines make them highly attractive alternatives. However, the inherent stability of the C-Cl bond presents a significant hurdle, demanding more robust and efficient catalytic systems. This guide provides an objective comparison of the cross-coupling reaction efficiency of chloro-substituted pyridines, supported by experimental data, to aid in the strategic selection of reagents and reaction conditions.
The cross-coupling of chloro-pyridines is a testament to the advancements in catalyst development, particularly in the realm of palladium- and nickel-catalyzed reactions. The general order of reactivity for halopyridines in these transformations is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy.[1] Consequently, the activation of the C-Cl bond typically requires more specialized and highly active catalysts, often featuring bulky and electron-rich ligands.[2]
The position of the chlorine atom on the pyridine ring also significantly influences reactivity. Electronically, the 2- and 4-positions of the pyridine ring are more electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This makes the C-Cl bonds at these positions more susceptible to oxidative addition to the metal center, a key step in the catalytic cycle of many cross-coupling reactions.[2][3] As a result, 2-chloro- and 4-chloro-pyridines are generally more reactive than their 3-chloro counterparts.[4]
This guide will delve into a comparative analysis of the three most prevalent cross-coupling reactions for chloro-pyridines: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For chloro-pyridines, the choice of an appropriate palladium catalyst and ligand is paramount to achieving high yields. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, have proven to be highly effective.[5]
| Chloro-pyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | ~85 |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~75-85 |
Note: The yields presented are representative and can vary based on the specific reagents, catalyst loading, and reaction conditions.
As the table illustrates, with optimized catalyst systems, even the less reactive 3-chloropyridine can provide good to excellent yields, although often requiring longer reaction times or more specialized ligands. The higher reactivity of 2- and 4-chloropyridines is evident in the generally higher yields and, in some cases, shorter reaction times.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds. Similar to the Suzuki coupling, the amination of chloro-pyridines necessitates the use of highly active palladium catalysts with sterically hindered and electron-rich ligands to facilitate the challenging oxidative addition of the C-Cl bond.[2][6]
| Chloro-pyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | >95 |
| 3-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 16 | ~80-90 |
| 4-Chloropyridine | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 8 | >90 |
Note: The yields presented are representative and can vary based on the specific reagents, catalyst loading, and reaction conditions.
The data indicates that modern catalytic systems can effectively couple a range of amines with all three chloro-pyridine isomers in high yields. The choice of ligand is often crucial and may require screening to identify the optimal conditions for a particular substrate combination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is generally more challenging for chloro-pyridines compared to their bromo and iodo analogs.[5] These reactions often require higher temperatures and the use of a copper(I) co-catalyst to achieve reasonable efficiency.[7][8]
| Chloro-pyridine Isomer | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 24 | ~60-70 |
| 3-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | 120 | 24 | ~50-60 |
| 4-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 18 | ~65-75 |
Note: The yields presented are representative and can vary based on the specific reagents, catalyst loading, and reaction conditions.
The lower yields and more forcing conditions required for the Sonogashira coupling of chloro-pyridines underscore the challenge of activating the C-Cl bond for this transformation. However, with the appropriate choice of catalyst, base, and solvent, synthetically useful yields can be obtained.
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
References
- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Novel Pyridine Derivatives Show Promise in Preclinical Cancer Studies
A comparative analysis of novel pyridine derivatives targeting key cancer pathways reveals significant potential for future therapeutic development. These compounds demonstrate potent in vitro cytotoxicity against various cancer cell lines and exhibit in vivo efficacy in mouse models, positioning them as promising alternatives to conventional chemotherapeutics.
Researchers and drug development professionals now have access to a growing body of preclinical data on a new generation of pyridine-based compounds. These derivatives have been designed to selectively target critical pathways involved in tumor growth and proliferation, including histone deacetylase (HDAC), vascular endothelial growth factor receptor (VEGFR), and Pim-1 kinase signaling, as well as microtubule dynamics. This guide provides a comparative overview of representative novel pyridine derivatives, with supporting experimental data and detailed methodologies for key assays.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro cytotoxic activity of several novel pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using the MTT assay. The data, summarized in the table below, showcases the superior or comparable efficacy of these novel compounds against doxorubicin, a commonly used chemotherapeutic agent.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound H42 | HDAC6 | SKOV3 | 0.87 | Doxorubicin | - |
| A2780 | 5.4 | Doxorubicin | - | ||
| Pyridine-Urea 8e | VEGFR-2 | MCF-7 | 0.22 | Doxorubicin | 1.93 |
| Compound 12 | PIM-1 Kinase | MCF-7 | 0.5 | Doxorubicin | 2.14 |
| HepG2 | 5.27 | Doxorubicin | 2.48 | ||
| Compound 3b | Tubulin Polymerization | MCF-7 | 6.13 | Taxol | 12.32 |
| Huh-7 | 6.54 | Taxol | 6.68 | ||
| A549 | 15.54 | Taxol | 38.05 |
In Vivo Characterization: From Bench to Bedside
Promising in vitro results have led to the evaluation of these novel pyridine derivatives in in vivo animal models, a critical step in the drug development pipeline. These studies provide insights into a compound's efficacy, toxicity, and pharmacokinetic profile in a living organism.
Ovarian Cancer Xenograft Model
Compound H42 was evaluated in a nude mouse xenograft model of ovarian cancer.[1] Treatment with compound H42 resulted in significant inhibition of tumor growth without observable toxicity to the animals.[1] This suggests a favorable therapeutic window for this HDAC6 inhibitor.
Breast Cancer Solid Tumor Model
In a solid Ehrlich carcinoma (SEC)-bearing mouse model, compound 12 demonstrated a 42.1% inhibition of tumor growth.[2] This in vivo antitumor activity, coupled with its potent PIM-1 kinase inhibition, underscores the potential of this compound for the treatment of breast cancer.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: HDAC6 Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: Tubulin Polymerization Assay Workflow.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyridine derivatives or the reference compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assays (General Protocol)
This protocol can be adapted for VEGFR-2 and PIM-1 kinase inhibition assays.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of the novel pyridine derivatives and a reference inhibitor.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vitro HDAC6 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC6.
-
Reagent Preparation: Prepare the recombinant HDAC6 enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.
-
Reaction Setup: In a black 96-well plate, add the assay buffer, the test compound, and the HDAC6 enzyme.
-
Initiation: Start the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution containing a lysine developer and a stop reagent (e.g., Trichostatin A).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition and determine the IC50 value.
Tubulin Polymerization Assay
This assay monitors the effect of compounds on the in vitro polymerization of tubulin.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare GTP and the test compounds.
-
Reaction Mixture: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and either the test compound or a vehicle control.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
In Vivo Xenograft Mouse Model (General Protocol)
This protocol outlines the general steps for establishing and evaluating tumor growth in a xenograft model.
-
Cell Culture: Culture the desired human cancer cell line (e.g., SKOV3 for ovarian cancer, MCF-7 for breast cancer).
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of the cancer cells into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers or by using in vivo imaging techniques (e.g., bioluminescence imaging if the cells express luciferase).
-
Compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the novel pyridine derivative or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
The continued exploration of these novel pyridine derivatives holds significant promise for the development of more effective and targeted cancer therapies. The data presented in this guide provides a valuable resource for researchers and clinicians in the field of oncology.
References
Piperidine-Isoquinoline Hybrids: A Promising New Frontier in Antifungal Drug Discovery
A comparative guide for researchers, scientists, and drug development professionals on the antimycotic potential of novel piperidine-isoquinoline hybrid molecules.
In the face of rising invasive fungal infections and the growing threat of antifungal drug resistance, the development of new, effective antimycotic agents is a critical area of research. A promising strategy in this field is the creation of hybrid molecules that combine the structural features of known antifungal pharmacophores. This guide provides a comprehensive evaluation of a novel series of piperidine-isoquinoline hybrids, which merge the active moieties of piperidine antimycotics, like the agricultural fungicide fenpropidin, and various isoquinoline derivatives known for their antifungal properties.
Recent studies have demonstrated that these hybrid compounds exhibit significant antifungal activity, particularly against clinically relevant Candida species. This guide will delve into the quantitative antifungal data, the experimental methodologies used for their evaluation, and the proposed mechanism of action of these promising new drug candidates.
Comparative Antifungal Activity
The antimycotic potency of a series of thirteen piperidine-isoquinoline hybrid molecules was evaluated against a panel of yeast and mold species.[1] The results, summarized in the table below, highlight the promising activity of several of these compounds, particularly against Candida species.
| Compound | Fungal Strain | MIC₉₀ (µg/mL) | Fluconazole MIC (µg/mL) |
| 6f | C. albicans | 4 | > 64 |
| C. krusei | 2 | 16 | |
| C. glabrata | > 32 | 16 | |
| 6i | C. albicans | 8 | > 64 |
| C. krusei | 16 | 16 | |
| C. glabrata | 16 | 16 | |
| Aspergillus spp. | 16-32 | - | |
| 6k | C. albicans | > 32 | > 64 |
| C. krusei | 16 | 16 | |
| C. glabrata | > 32 | 16 | |
| R. arrhizus | 16 | - | |
| 6l | C. albicans | > 32 | > 64 |
| C. krusei | 16 | 16 | |
| C. glabrata | > 32 | 16 | |
| R. arrhizus | 16 | - |
Key Findings:
-
Compounds 6f and 6i , both featuring an n-dodecyl side chain, demonstrated the highest activity against Candida isolates, with MIC₉₀ values ranging from 2 to 16 µg/mL.[1]
-
Notably, compound 6f exhibited a lower MIC against C. krusei than the commonly used antifungal drug fluconazole.[1]
-
The broadest spectrum of antifungal activity was observed with compound 6i , which showed growth inhibition against all tested species except for Mucorales.[1]
-
The branched long-chain analogues 6k and 6l , derived from decahydroisoquinoline, also showed good activity against two Candida strains and Rhizopus arrhizus.[1]
-
These findings are consistent with previous research on tetrahydroisoquinoline and imidazole derivatives, where unbranched alkyl side chains of 10-12 carbon atoms conferred the highest activity.[1]
Experimental Protocols
The antimycotic evaluation of the piperidine-isoquinoline hybrids followed a standardized protocol to ensure the reliability and reproducibility of the results.
Antifungal Susceptibility Testing:
The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Fungal Strains: A panel of clinically relevant yeast and mold species were used, including Candida albicans, Candida krusei, Candida glabrata, Aspergillus species, and Rhizopus arrhizus.
-
Inoculum Preparation: Fungal inocula were prepared from fresh cultures and adjusted to a final concentration of 1-5 x 10⁵ CFU/mL.
-
Drug Dilution: The hybrid compounds and control antifungal agents were serially diluted in RPMI 1640 medium.
-
Incubation: The microtiter plates were incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥90% inhibition) compared to the growth control.
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for the antimycotic evaluation of piperidine-isoquinoline hybrids.
Proposed Mechanism of Action
Piperidine antimycotics, such as fenpropidin, are known to be potent inhibitors of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic precursors, leads to altered membrane permeability and ultimately, cell death.[1] The mechanism of action of these piperidine-isoquinoline hybrids is proposed to be similar to that of the morpholine class of antifungals (e.g., amorolfine), which involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ¹⁴-reductase and C7/8-isomerase.[1]
The signaling pathway illustrating this proposed mechanism is depicted below.
Caption: Proposed mechanism of action of piperidine-isoquinoline hybrids via inhibition of ergosterol biosynthesis.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine: A Procedural Guide
For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, ensuring the safety of laboratory personnel and environmental compliance. All procedures should be conducted in accordance with local, regional, and national hazardous waste regulations.
The following guidelines are synthesized from safety data sheets of structurally similar compounds, including 2-Chloropyridine and other pyridine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with the assumption that it shares the hazardous characteristics of its chemical class.
I. Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be hazardous. Personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Anticipated Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Suspected of causing cancer or reproductive harm, a characteristic of some pyridine derivatives.[1]
-
Very toxic to aquatic life with long-lasting effects.[3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[5] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[5] | Prevents skin contact. Dispose of contaminated gloves after use.[5] |
| Body Protection | Flame-retardant antistatic protective clothing or a lab coat.[2] | Protects against skin exposure and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[3] | Prevents inhalation of harmful vapors. |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure safety and environmental protection. All waste containing this chemical must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, labware), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material and kept tightly closed.[1][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, peroxides, and strong oxidizing agents.[3][6]
-
Keep the waste container away from sources of ignition.[3][5]
Step 2: Spill Management In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[5]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[3][5]
-
Absorption: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Personal Safety: Wear the appropriate PPE throughout the cleanup process.
Step 3: Final Disposal
-
Dispose of the hazardous waste container through a licensed hazardous waste disposal company.
-
The primary recommended method of disposal for similar chemicals is incineration.[7] Options include rotary kiln incineration or liquid injection incineration.[7]
-
Ensure that the disposal method complies with all local, regional, and national environmental regulations.[1]
III. Emergency First Aid Procedures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][5] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-4-(piperidin-1-ylmethyl)pyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling specialized chemical compounds. This guide provides a comprehensive operational plan for the safe handling and disposal of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before working with this compound, a thorough understanding of its potential hazards is essential. This compound belongs to the chemical classes of chlorinated pyridines and tertiary amines, which inform the necessary safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and appropriate gloves.[2] For tasks with a higher risk of splashing, additional protection is necessary.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[2][3] A face shield should be worn over goggles when there is a splash hazard.[2][4] | Protects against splashes and vapors that can cause serious eye irritation or damage.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[7][3][8][9] Double gloving may be necessary for added protection.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[5] | Prevents skin contact, as the compound may be harmful or fatal if absorbed through the skin.[5][6] |
| Body Protection | A flame-retardant lab coat or a complete chemical-resistant suit.[10][5] Clothing should cover the entire body, and closed-toe shoes are mandatory.[3][4][8] | Protects against skin contact and contamination of personal clothing.[11] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if vapors/aerosols are generated.[5][9][11][12] | Prevents inhalation, which can be harmful or fatal.[5][6] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Experimental Workflow:
Caption: Workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 2-Chloro-4-(1-piperidinylmethyl)pyridine ethanedioate to understand its specific hazards.[13]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[5]
-
Absorb the spill with an inert material such as sand or vermiculite.[10]
-
Collect the absorbed material into a designated, sealed container for hazardous waste.[10][5]
-
Do not allow the chemical to enter drains or waterways.[10][5]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Logic:
Caption: Logical flow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for all waste containing this compound.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[6][11]
-
Follow your institution's procedures for arranging a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department.[7]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
